m-PEG4-(CH2)8-phosphonic acid
Description
Properties
IUPAC Name |
8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSHEHZCLMYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of m-PEG4-(CH2)8-phosphonic acid
Introduction: Bridging Hydrophilicity and High-Affinity Surface Anchoring
m-PEG4-(CH2)8-phosphonic acid is a heterobifunctional molecule designed for advanced applications in drug delivery, biomaterial surface modification, and diagnostics. It features a methoxy-terminated tetra-polyethylene glycol (m-PEG4) chain, which imparts hydrophilicity and reduces non-specific protein adsorption, connected via a C8 alkyl spacer to a terminal phosphonic acid group. This phosphonic acid moiety serves as a robust anchoring group for a wide range of metal oxide surfaces, including but not limited to titania, zirconia, and iron oxides, making it an invaluable tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and key experimental protocols.
Core Physicochemical Properties
The unique combination of a hydrophilic PEG chain and a high-affinity phosphonic acid anchor, separated by a hydrophobic alkyl chain, results in a molecule with amphiphilic character. These properties are crucial for its function in various applications, from creating biocompatible surfaces to forming components of advanced drug delivery systems.[2]
| Property | Value | Source(s) |
| Molecular Formula | C15H33O7P | [3] |
| Molecular Weight | 356.4 g/mol | [3] |
| CAS Number | 2028281-85-6 | [3] |
| Appearance | Solid or viscous oil | General |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water and polar organic solvents like DMSO.[4][5] | [4] |
| Storage Conditions | -20°C, under an inert atmosphere | [3] |
Acidity (pKa)
-
Estimated pKa1: ~1.5 - 2.5
-
Estimated pKa2: ~6.5 - 7.5
Synthesis of m-PEG4-(CH2)8-phosphonic acid
The synthesis of m-PEG4-(CH2)8-phosphonic acid is typically achieved through a two-step process: first, the synthesis of a diethyl phosphonate ester precursor, followed by hydrolysis to the final phosphonic acid. This strategy is advantageous as the ester intermediate is more amenable to purification by standard chromatographic techniques.
Synthesis Pathway Overview
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- 2. Water-soluble and amphiphilic phospholipid copolymers having 2-methacryloyloxyethyl phosphorylcholine units for the solubilization of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to m-PEG4-(CH2)8-phosphonic acid (CAS: 2028281-85-6)
Introduction: A Multifunctional Tool for Advanced Material and Life Sciences
m-PEG4-(CH2)8-phosphonic acid is a heterobifunctional linker molecule meticulously designed for a new frontier of applications in drug delivery, biomaterials, and surface science.[1] This compound uniquely combines a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain, a hydrophobic octyl (-(CH2)8-) spacer, and a highly reactive phosphonic acid headgroup. The short PEG chain (n=4) imparts enhanced water solubility and biocompatibility to the molecules it modifies, a critical attribute for in-vivo applications.[1] The phosphonic acid moiety serves as a robust anchor to a wide variety of metal oxide surfaces, including titanium dioxide, indium tin oxide, and iron oxides, enabling the formation of stable, self-assembled monolayers (SAMs).[2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of m-PEG4-(CH2)8-phosphonic acid, offering researchers and drug development professionals a detailed resource to leverage its full potential.
Physicochemical Properties
The unique combination of a hydrophilic PEG chain, a lipophilic alkyl chain, and a polar phosphonic acid group gives m-PEG4-(CH2)8-phosphonic acid a distinct set of physicochemical properties that are central to its functionality.
| Property | Value | Source |
| CAS Number | 2028281-85-6 | [1] |
| Molecular Formula | C15H33O7P | [1] |
| Molecular Weight | 356.4 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, and other polar organic solvents. | [1] |
| pKa | pKa1 ≈ 1-2.5, pKa2 ≈ 6-8 | Estimated based on general phosphonic acids[5] |
| Storage | -20°C, under inert atmosphere | [1] |
Molecular Structure:
Caption: Molecular structure of m-PEG4-(CH2)8-phosphonic acid.
Synthesis and Purification
The synthesis of m-PEG4-(CH2)8-phosphonic acid is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[6][7][8]
Step 1: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[8][9][10] In this step, a haloalkane derivative of the m-PEG4-(CH2)8- chain reacts with a trialkyl phosphite, such as triethyl phosphite, to form the corresponding diethyl phosphonate ester.
Caption: Michaelis-Arbuzov reaction for phosphonate ester synthesis.
Step 2: Hydrolysis of the Phosphonate Ester
The diethyl phosphonate ester is then hydrolyzed to the phosphonic acid. This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid.[11][12][13][14]
Caption: Acid-catalyzed hydrolysis of the phosphonate ester.
Experimental Protocol: Synthesis of m-PEG4-(CH2)8-phosphonic acid
Materials:
-
1-Bromo-8-(m-PEG4)octane
-
Triethyl phosphite
-
Concentrated hydrochloric acid (37%)
-
Toluene
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of Diethyl (8-(m-PEG4)octyl)phosphonate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-8-(m-PEG4)octane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 140-150 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure diethyl (8-(m-PEG4)octyl)phosphonate.
Part B: Hydrolysis to m-PEG4-(CH2)8-phosphonic acid
-
Dissolve the purified diethyl (8-(m-PEG4)octyl)phosphonate (1 equivalent) in concentrated hydrochloric acid.
-
Reflux the mixture for 6-12 hours.
-
After cooling to room temperature, remove the water and excess HCl by rotary evaporation.
-
Add toluene to the residue and evaporate again to azeotropically remove residual water.
-
Dry the resulting product under high vacuum to yield m-PEG4-(CH2)8-phosphonic acid as a viscous oil or solid.
Characterization:
The final product should be characterized by:
-
¹H and ³¹P NMR Spectroscopy: To confirm the structure and purity. The ³¹P NMR should show a characteristic signal for the phosphonic acid group.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic P=O and P-O-H stretching vibrations.
Applications in Surface Modification: Crafting Bio-Functional Interfaces
A primary application of m-PEG4-(CH2)8-phosphonic acid is the surface modification of metal oxides to create biocompatible and functional interfaces. The phosphonic acid headgroup forms a strong, covalent-like bond with the oxide surface, leading to the formation of a self-assembled monolayer (SAM).[2][3][15] The outwardly projecting PEG chains render the surface hydrophilic and resist non-specific protein adsorption, a phenomenon known as "stealth" property.[16]
Mechanism of SAM Formation:
The formation of a phosphonic acid SAM on a metal oxide surface proceeds via a condensation reaction between the phosphonic acid group and the hydroxyl groups present on the oxide surface.[3] This can result in monodentate, bidentate, or tridentate binding modes, leading to a robust and stable monolayer.[3]
Caption: Formation of a self-assembled monolayer on a metal oxide surface.
Experimental Protocol: Formation of a SAM on a Titanium Dioxide Surface
Materials:
-
Titanium dioxide (TiO₂) substrate (e.g., a silicon wafer with a TiO₂ layer)
-
m-PEG4-(CH2)8-phosphonic acid
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Prepare a 1 mM solution of m-PEG4-(CH2)8-phosphonic acid in anhydrous ethanol. Immerse the cleaned TiO₂ substrate in this solution for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying and Annealing: Dry the substrate again with a stream of nitrogen. For enhanced stability, the coated substrate can be annealed at 110°C for 10-15 minutes.[4]
-
Characterization: The formation of the SAM can be confirmed by:
-
Contact Angle Measurement: A decrease in the water contact angle indicates a more hydrophilic surface due to the PEG chains.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and changes in the carbon and oxygen signals.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and confirm a smooth monolayer.
-
Applications in Drug Delivery and Bioconjugation
The heterobifunctional nature of m-PEG4-(CH2)8-phosphonic acid makes it an excellent linker for bioconjugation and the development of targeted drug delivery systems.[2][17][18] The phosphonic acid can be used to anchor the linker to a nanoparticle or a drug carrier, while the terminal methoxy group can be replaced with other functional groups (e.g., NHS ester, maleimide, azide) to conjugate to proteins, antibodies, or other biomolecules.[19][20]
Hypothetical Bioconjugation Workflow:
In a hypothetical scenario, a derivative of m-PEG4-(CH2)8-phosphonic acid, where the methoxy group is replaced by a maleimide group, could be used to conjugate a thiol-containing drug to an iron oxide nanoparticle for targeted delivery.
Caption: Bioconjugation workflow using a PEG-phosphonic acid linker.
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store the compound at the recommended temperature (-20°C) under an inert atmosphere to prevent degradation.[1]
Conclusion
m-PEG4-(CH2)8-phosphonic acid stands out as a versatile and powerful tool for researchers at the interface of chemistry, materials science, and biology. Its unique trifunctional architecture allows for the creation of stable, biocompatible surfaces and the construction of sophisticated bioconjugates and drug delivery systems. The synthetic accessibility and the robust nature of the phosphonic acid anchor make it a reliable choice for a wide range of applications. As research in nanotechnology and personalized medicine continues to advance, the demand for well-defined, multifunctional linkers like m-PEG4-(CH2)8-phosphonic acid is expected to grow, paving the way for new innovations in diagnostics, therapeutics, and advanced materials.
References
-
BenchChem. (n.d.). Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide. Retrieved from BenchChem website.[6]
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Richardson, R. M., & Wiemer, D. F. (n.d.). A One-Flask Procedure for the Conversion of Benzylic and Allylic Alcohols to the Corresponding Phosphonates. Organic Syntheses.[21]
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BroadPharm. (n.d.). m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6. Retrieved from BroadPharm website.[1]
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Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.[7]
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Creative Biolabs. (n.d.). m-PEG4-(CH2)8-phosphonic acid ethyl ester (CAT#: ADC-L-M0712). Retrieved from Creative Biolabs website.[22]
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Various Authors. (2025). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate.[8]
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Various Authors. (2025). Formation of Highly Stable Self-Assembled Alkyl Phosphonic Acid Monolayers for the Functionalization of Titanium Surfaces and Protein Patterning. ResearchGate.[23]
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Wang, Y., et al. (2014). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. Langmuir, 30(50), 15271-15278.[24]
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AxisPharm. (n.d.). Phosphonate PEG. Retrieved from AxisPharm website.[2]
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Various Authors. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). [Source not further identified].[15]
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Various Authors. (2025). Carboxyl-polyethylene glycol-phosphoric acid: A ligand for highly stabilized iron oxide nanoparticles. ResearchGate.[25]
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Jansa, P., et al. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 14(8), 2282-2288.[11]
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Various Authors. (n.d.). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. MDPI.[26]
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Various Authors. (n.d.). Schematic representation of binding modes between phosphonic acid SAMs and titanium dioxide. ResearchGate.[3]
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Various Authors. (n.d.). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C.[4]
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Raman, A., et al. (2006). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. Langmuir, 22(15), 6469-6472.[16]
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Various Authors. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Source not further identified].[9]
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Various Authors. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.[27]
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Franz, R. G., & Gatu, T. M. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1437–1444.[5]
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Van der Heggen, D., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.[19]
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Jagriti Sharma. (2020, September 13). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis [Video]. YouTube.[28]
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Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 899.[12]
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Van der Heggen, D., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.[17]
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Specific Polymers. (2025). Poly(ethylene glycol) α-hydroxy ω-phosphonic acid. Retrieved from Specific Polymers website.[29]
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Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate.[13]
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PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation. Retrieved from PurePEG website.[18]
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Various Authors. (2025). Phosphonic Acid Functionalized Polyethylene Glycol and Derivatives. ResearchGate.[30]
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Various Authors. (n.d.). Methods for the synthesis of phosphonate esters. U.S. Patent 5,359,115.[31]
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Various Authors. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI.[32]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from Wikipedia.[10]
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Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2154–2193.[33]
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Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube.[20]
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Ishihara, K., et al. (2019). Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales. Journal of Materials Chemistry B, 7(10), 1555-1572.[34]
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Keglevich, G., & Rimanóczy, Á. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 899.[14]
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A Senior Application Scientist's Guide to the Solubility of m-PEG4-(CH2)8-phosphonic acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG4-(CH2)8-phosphonic acid, an amphiphilic molecule of significant interest in drug delivery, surface modification, and materials science.[1] Given the absence of extensive published data for this specific molecule, this paper establishes a predictive framework based on its constituent functional groups: a methoxy-terminated polyethylene glycol (m-PEG4) head, an octyl ((CH2)8) alkyl spacer, and a terminal phosphonic acid group. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for empirical determination, and present a predictive solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of how to handle and deploy this and structurally similar molecules.
Introduction: Deconstructing the Molecule
The solubility of any compound is dictated by its molecular structure. For m-PEG4-(CH2)8-phosphonic acid (Molecular Weight: 356.4 g/mol ), its behavior in solvents is a nuanced interplay between its three distinct functional domains.[2] Understanding these components is the first step in predicting and rationally explaining its solubility profile.
-
The Hydrophilic Engine (m-PEG4): The methoxy-terminated tetra-polyethylene glycol chain is the primary driver of polarity. The ether oxygens can form hydrogen bonds with protic solvents, and this short, flexible chain enhances solubility in polar organic media.[2] Generally, shorter PEG chains lead to greater solubility in organic solvents compared to their high-molecular-weight counterparts, as longer chains can increase intermolecular interactions, reducing solubility.[3]
-
The Lipophilic Spacer ((CH2)8): The eight-carbon alkyl chain is a classic nonpolar, hydrophobic segment. This "greasy" tail will strongly favor interactions with nonpolar (aprotic) organic solvents through van der Waals forces.[3] In isolation, long-chain alkylphosphonic acids are primarily soluble in nonpolar or moderately polar solvents.[4]
-
The Polar Anchor (Phosphonic Acid): The -P(O)(OH)2 group is a highly polar, acidic headgroup capable of strong hydrogen bonding, both as a donor and acceptor. Its behavior is analogous to phosphoric acid, which has limited solubility in nonpolar organic solvents but moderate solubility in polar organic solvents and alcohols.[5] This group's ability to chelate metal ions and bind to surfaces is often the primary reason for its inclusion in functional molecules.[1]
This combination of a hydrophilic PEG chain, a lipophilic alkyl chain, and a highly polar phosphonic acid group makes m-PEG4-(CH2)8-phosphonic acid a classic amphiphile, or surfactant-like molecule. Its solubility is therefore not a simple binary question but a spectrum that depends on the solvent's ability to accommodate these competing functionalities.
Caption: Molecular components of m-PEG4-(CH2)8-phosphonic acid.
Theoretical Solubility Profile & Causality
Based on first principles, we can predict the solubility of m-PEG4-(CH2)8-phosphonic acid across a spectrum of common organic solvents. The guiding principle is "like dissolves like," but for an amphiphile, the question becomes which part of the molecule dominates the interaction with a given solvent.
Table 1: Predicted Solubility of m-PEG4-(CH2)8-phosphonic acid in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The alcohol's hydroxyl group can hydrogen bond effectively with both the PEG chain's ether oxygens and the phosphonic acid group. The short alkyl chain of the solvent can also interact favorably with the C8 spacer. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and can solvate the phosphonic acid and PEG moieties well. DMSO is often an excellent solvent for phosphonic acids.[5][6] Acetonitrile may be slightly less effective due to lower polarity. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | These solvents represent a transition. Acetone can accept hydrogen bonds, aiding solubility.[7] Ethyl acetate is less polar and will struggle to solvate the highly polar phosphonic acid group, likely leading to lower solubility. |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the ability to form hydrogen bonds, making it energetically unfavorable to break the strong intermolecular hydrogen bonds of the phosphonic acid groups. The C8 tail's preference for these solvents is insufficient to overcome the polarity of the head groups.[5] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM is a weak hydrogen bond acceptor and can solvate the alkyl chain. It is an excellent solvent for many polymers but may not be polar enough to fully dissolve the compound at high concentrations due to the phosphonic acid group. |
Expert Insights: The key to understanding this molecule is the phosphonic acid headgroup. Its tendency for self-association via strong hydrogen bonding means that a solvent must be capable of disrupting these interactions to achieve true molecular dissolution. In less polar solvents, the molecule may form micelles or other aggregates rather than a true solution, a common behavior for amphiphiles.[8][9]
A Self-Validating Protocol for Experimental Solubility Determination
Theoretical predictions require empirical validation. The following protocol is designed to be a robust, self-validating system for determining the solubility of m-PEG4-(CH2)8-phosphonic acid. The inclusion of equilibration and analytical confirmation steps ensures the data is trustworthy.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation (Gravimetric Method):
-
To a series of 2 mL glass vials, add a fixed amount of the solvent to be tested (e.g., 1.0 mL).
-
Add incrementally increasing amounts of m-PEG4-(CH2)8-phosphonic acid to each vial (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg).
-
Causality: This "shake-flask" approach is the gold standard.[10] Using a range of concentrations helps quickly identify the saturation point and ensures you create a fully saturated solution for the final measurement.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours. For potentially slow-dissolving or aggregate-forming compounds, 48-72 hours is recommended.
-
Trustworthiness: This step is critical. True thermodynamic solubility is an equilibrium state. Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. Checking concentration at 24h and 48h can confirm if equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, visually inspect each vial for undissolved solid material. This provides a qualitative solubility range.
-
For the vials containing excess solid, centrifuge them at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved material.
-
Causality: This ensures that the supernatant sampled for analysis is free of suspended microparticles, which would artificially inflate the measured concentration.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample. Avoid disturbing the pellet.
-
Dilute the aliquot with a suitable mobile phase or solvent for the chosen analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV, LC-MS, or quantitative NMR with an internal standard.[11]
-
Trustworthiness: Visual inspection alone is insufficient. Analytical quantification is mandatory for accurate data. A calibration curve with known standards must be run in parallel to ensure the accuracy of the measurement.
-
Conclusion and Field Recommendations
The amphiphilic nature of m-PEG4-(CH2)8-phosphonic acid defines its behavior, making it a versatile but complex molecule to formulate. Its solubility is highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, where hydrogen bonding interactions can effectively solvate both the PEG and phosphonic acid moieties. Conversely, it is predicted to be poorly soluble in nonpolar solvents such as hexane or toluene.
For drug development professionals and material scientists, this predictive framework and the provided experimental protocol offer a reliable path forward. When formulating this molecule, start with polar organic solvents. If aggregation is suspected in aqueous or less polar systems, techniques like Dynamic Light Scattering (DLS) should be employed to distinguish between true dissolution and micelle formation. Understanding and controlling the solubility of this molecule is paramount to harnessing its full potential in advanced applications.
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core mechanism of action of m-PEG4-phosphonic acid ethyl ester
An In-Depth Technical Guide to the Core Mechanism of Action of m-PEG4-Phosphonic Acid Ethyl Ester
Abstract
This technical guide provides a comprehensive analysis of m-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker molecule of significant interest in contemporary drug development and material science. We will deconstruct its molecular architecture to elucidate its dual mechanisms of action: first, as a critical component in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, and second, as a powerful agent for surface modification and functionalization. This document moves beyond a simple description of properties to explain the causal relationships behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource.
Molecular Profile and Physicochemical Properties
m-PEG4-phosphonic acid ethyl ester is an organophosphorus compound characterized by two key functional domains: a hydrophilic, monodisperse methoxy-terminated tetraethylene glycol (m-PEG4) chain and a diethyl phosphonate group.[1] This bifunctional nature is the foundation of its versatility. The PEG linker enhances aqueous solubility, a critical factor for improving the pharmacokinetic profiles of conjugated molecules, while the phosphonate moiety provides a unique and robust handle for chemical conjugation or surface anchoring.[2][3]
Table 1: Physicochemical Properties of m-PEG4-phosphonic acid ethyl ester
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₉O₇P | [4] |
| Molecular Weight | 328.34 g/mol | [1][4] |
| CAS Number | 1872433-73-2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Purity | Typically ≥98% | [2] |
| XLogP3 (Computed) | -0.4 | [4] |
Core Mechanisms of Action
The "mechanism of action" of m-PEG4-phosphonic acid ethyl ester is not that of a traditional therapeutic agent. Instead, it is an enabling molecule whose function is realized through its incorporation into larger, more complex systems. Its action can be categorized into two primary contexts: bio-molecular recruitment and surface anchoring.
Mechanism 1: A Spatially-Optimized Linker for Targeted Protein Degradation
The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[2][5] PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to eliminate specific disease-causing proteins.[5]
The PROTAC Concept: A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The m-PEG4-phosphonic acid ethyl ester serves as this critical linker.
Role of the Linker:
-
Solubility and Pharmacokinetics: The hydrophilic m-PEG4 chain significantly improves the aqueous solubility of the entire PROTAC construct, which is often a major challenge with these large molecules.[2] This enhancement can lead to more favorable pharmacokinetic (PK) profiles in vivo.[2]
-
Spatial Orientation: The length and flexibility of the PEG4 chain provide the necessary spatial separation between the target protein and the E3 ligase. This is not a trivial consideration; the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase) is highly dependent on the geometry afforded by the linker.[2]
-
Chemical Handle: The phosphonic acid ethyl ester group serves as a versatile and stable point of attachment for either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.[2]
The ultimate mechanism is the induced proximity of the target protein to the E3 ligase, leading to the poly-ubiquitination of the target and its subsequent recognition and degradation by the 26S proteasome.
Caption: Surface modification via phosphonate anchoring.
Experimental Protocols & Workflows
The trustworthiness of a chemical tool is validated by its practical application. Below are generalized protocols for the two primary use-cases of m-PEG4-phosphonic acid ethyl ester.
Protocol: Generalized Synthesis of a PROTAC
This protocol outlines the sequential coupling of ligands to the linker. Note: This is a template; specific reaction conditions, solvents, and purification methods must be optimized for each unique set of ligands.
-
Initial Ligand Coupling:
-
Dissolve the first ligand (e.g., the E3 ligase ligand containing a suitable functional group like a carboxylic acid or amine) and m-PEG4-phosphonic acid ethyl ester in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add a suitable coupling agent (e.g., HATU, HOBt/EDC for carboxylic acids) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Ligand-Linker intermediate by flash column chromatography.
-
-
Second Ligand Coupling:
-
Dissolve the purified Ligand-Linker intermediate and the second ligand (e.g., the target protein ligand) in an anhydrous solvent.
-
Employ a compatible coupling chemistry to join the two fragments. The phosphonate ester itself can be a handle, or it may be hydrolyzed to the phosphonic acid for other conjugation types. [2] * Stir the reaction under an inert atmosphere, monitoring by LC-MS.
-
Perform a final workup and purify the crude product using preparative HPLC to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C/³¹P NMR spectroscopy.
-
Caption: Generalized workflow for PROTAC synthesis.
In Vitro Stability and Validation
A critical feature of the m-PEG4-phosphonic acid ethyl ester linker is the high metabolic stability of the ethyl ester groups. [6]Unlike prodrug strategies that are intentionally designed for rapid cleavage in vivo, simple alkyl esters of phosphonic acids are poor substrates for most plasma esterases. This ensures the integrity of the linker and the attached molecule during systemic circulation. [6] Table 2: Comparative In Vitro Stability of Phosphonate Moieties in Human Plasma
| Prodrug Moiety | Key Features | Expected In Vitro Plasma Stability (Human) |
| m-PEG4-Phosphonic Acid Ethyl Ester | PEG linker enhances solubility. Ethyl esters are poor substrates for plasma esterases. | High [6] |
| Bis(pivaloyloxymethyl) (bis-POM) | Designed for high lability and rapid intracellular drug release. | Low (t½ < 1 hour) [6] |
| Aryl Acyloxyalkyl | Tunable stability based on the specific aryl and acyloxyalkyl groups used. | Moderate to High (Can be >20 hours) [6] |
| Phosphonamidate | Often exhibits high plasma stability but can be cleaved by specific enzymes. | High [6] |
Protocol: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the test compound (e.g., a PROTAC synthesized with the linker) in DMSO.
-
Incubation: Dilute the stock solution into fresh human plasma to a final concentration of 1-5 µM. Incubate the mixture in a shaking water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Plot the percentage of remaining compound versus time and determine the half-life (t½). A half-life of many hours indicates high stability.
Conclusion
The is multifaceted and context-dependent, defined by the strategic combination of its PEG and phosphonate ester moieties. It is not a standalone therapeutic but a sophisticated chemical tool that enables advanced therapeutic and material science strategies. As a PROTAC linker, it provides essential solubility and spatial characteristics to facilitate targeted protein degradation. As a surface modifier, its phosphonate group acts as a robust anchor, allowing for the stable PEGylation of a wide range of materials. Understanding these dual mechanisms is crucial for leveraging the full potential of this versatile molecule in designing next-generation therapeutics and functional biomaterials.
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Methodological & Application
Application Notes & Protocols for m-PEG4-(CH2)8-phosphonic acid in Targeted Drug Delivery to Bone
Introduction: The Challenge of Bone-Targeted Therapeutics
Treating bone-related diseases, such as osteoporosis, osteosarcoma, and bone metastases, presents a significant clinical challenge.[1][2] Systemic drug administration often requires high doses to achieve therapeutic concentrations in bone tissue, leading to undesirable off-target toxicity.[1] The dense, poorly vascularized nature of bone tissue further limits drug penetration.[1] To overcome these hurdles, bone-targeted drug delivery systems have emerged as a promising strategy to enhance therapeutic efficacy while minimizing systemic side effects.[2][3] These systems are designed to selectively deliver therapeutic agents to the bone, improving drug bioavailability at the target site.[2]
At the core of many of these systems is a "bone-seeking" moiety, a chemical group with a high affinity for the mineral component of bone, hydroxyapatite (HA), which has the chemical formula Ca₅(PO₄)₃(OH).[4] Phosphonates, and in particular bisphosphonates, are well-established as effective bone-targeting agents due to their strong binding to hydroxyapatite crystals.[2] This application note focuses on a specific and versatile tool for this purpose: m-PEG4-(CH2)8-phosphonic acid . This heterobifunctional linker combines a phosphonic acid headgroup for bone targeting with a flexible PEGylated chain that can be conjugated to a wide range of therapeutic molecules.[5]
Molecular Architecture and Rationale
The efficacy of m-PEG4-(CH2)8-phosphonic acid as a bone-targeting linker stems from the distinct functions of its three core components:
-
Phosphonic Acid Group (-PO(OH)₂): This is the bone-homing component. The phosphonic acid group acts as a strong chelator for the calcium ions (Ca²⁺) present on the surface of hydroxyapatite crystals in the bone matrix.[3] This interaction is the primary mechanism for the selective accumulation and retention of the drug conjugate in bone tissue.[3]
-
PEG Linker (m-PEG4): The methoxy-terminated tetra-polyethylene glycol (PEG) chain serves multiple critical roles. PEGylation is a widely used strategy in drug delivery to improve the pharmacokinetic properties of therapeutic molecules.[6][7] The hydrophilic PEG linker enhances the water solubility of the overall conjugate, which is often crucial for formulation and administration.[5] Furthermore, it can increase the circulation time in the bloodstream and reduce clearance by the immune system, allowing more of the drug to reach the target site.[6]
-
Alkyl Spacer (-(CH₂)₈-): The eight-carbon alkyl chain provides spatial separation between the bone-targeting phosphonic acid and the conjugated therapeutic agent. This spacing is critical to ensure that both moieties can function optimally without steric hindrance.
Mechanism of Action: Phosphonate Binding to Hydroxyapatite
The fundamental principle behind the targeting capability of m-PEG4-(CH2)8-phosphonic acid is the strong electrostatic and coordinate interaction between the phosphonate group and the hydroxyapatite mineral matrix of bone. The phosphonate group's oxygen atoms chelate with the calcium ions on the hydroxyapatite surface, leading to a stable bond. This process ensures that the conjugated drug is localized and retained at the bone surface.
Caption: Phosphonic acid chelation to hydroxyapatite.
Experimental Protocols
The following protocols provide a framework for the synthesis, in vitro validation, and evaluation of a bone-targeted drug conjugate using m-PEG4-(CH2)8-phosphonic acid.
Protocol 1: General Synthesis of a Drug-PEG-Phosphonate Conjugate
Principle: This protocol outlines a general strategy for conjugating a therapeutic agent (containing a reactive amine group, for example) to the m-PEG4-(CH2)8-phosphonic acid linker. This often involves activating the terminal end of the linker (opposite the phosphonic acid) to facilitate the reaction. A common approach is to use a linker variant with a terminal carboxylic acid, which can be activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the drug.
Materials:
-
m-PEG4-(CH2)8-phosphonic acid with a terminal carboxylic acid (or other suitable functional group)
-
Therapeutic agent with a reactive amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Activation of the Linker:
-
Dissolve the carboxylic acid-terminated m-PEG4-(CH2)8-phosphonic acid, DCC (or EDCI), and NHS in anhydrous DMF in a molar ratio of 1:1.2:1.2.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester activated linker.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing therapeutic agent in anhydrous DMF.
-
Add the solution of the activated linker dropwise to the drug solution. The molar ratio of the activated linker to the drug should be optimized but can start at 1.5:1.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the crude product in an appropriate aqueous buffer.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove unreacted starting materials and byproducts.
-
Freeze-dry the purified conjugate to obtain a solid product.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Quantify the conjugation efficiency using HPLC or UV-Vis spectroscopy (if the drug has a chromophore).
-
Protocol 2: In Vitro Hydroxyapatite (HAP) Binding Assay
Principle: This assay quantifies the affinity of the drug-PEG-phosphonate conjugate for hydroxyapatite, the mineral component of bone.[8] By incubating the conjugate with HAP powder and measuring the amount that remains in the supernatant, the percentage of bound conjugate can be determined.
Materials:
-
Hydroxyapatite (HAP) powder
-
Drug-PEG-phosphonate conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control compound (e.g., the unconjugated drug)
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Weigh 50 mg of HAP powder into several 1.5 mL microcentrifuge tubes.
-
Prepare a stock solution of the drug-PEG-phosphonate conjugate and the control compound in PBS.
-
Add 1 mL of the conjugate solution (at a known concentration) to the HAP-containing tubes. Also, prepare tubes with the control compound and tubes with only PBS (as a blank).
-
Incubate the tubes at 37°C with gentle shaking for a predetermined time course (e.g., 1, 2, 4, and 8 hours).
-
At each time point, centrifuge the tubes at 10,000 x g for 5 minutes to pellet the HAP powder.
-
Carefully collect the supernatant.
-
Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis absorbance at the drug's λmax or HPLC).
-
Calculate the percentage of bound conjugate using the following formula:
-
% Bound = [(Initial Concentration - Supernatant Concentration) / Initial Concentration] x 100
-
Data Presentation:
| Time (hours) | % Bound (Control Drug) | % Bound (Drug-PEG-Phosphonate Conjugate) |
| 1 | < 5% | 65% |
| 2 | < 5% | 80% |
| 4 | < 5% | 92% |
| 8 | < 5% | 95% |
Table 1: Example data from a hydroxyapatite binding assay, demonstrating the enhanced affinity of the phosphonate-conjugated drug compared to the unconjugated drug.
Protocol 3: In Vivo Biodistribution Study (Conceptual Overview)
Principle: To evaluate the bone-targeting efficacy in a living system, a biodistribution study is essential.[9] This typically involves administering the drug conjugate (often radiolabeled or fluorescently tagged) to an animal model and then measuring its accumulation in various organs and tissues, with a particular focus on bone.
Workflow:
Caption: Workflow for in vivo biodistribution analysis.
Conclusion and Future Perspectives
The m-PEG4-(CH2)8-phosphonic acid linker represents a powerful and adaptable platform for the development of bone-targeted therapeutics. Its modular design allows for the conjugation of a diverse range of drugs, from small molecules to larger biologics. The protocols outlined here provide a foundational approach for researchers to synthesize and validate their own bone-targeting drug delivery systems. Future work in this area may focus on optimizing the linker length and composition to fine-tune the pharmacokinetic and biodistribution profiles for specific disease applications, ultimately leading to more effective and safer treatments for a variety of bone disorders.[2]
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APTI Women's Forum Newsletter. Advances in Bone-Targeted Drug Delivery Systems: A Review of Bisphosphonates, Nanoparticles, Liposomes, Nanocarriers. [Link]
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Application and Protocol for Site-Specific Antibody Conjugation with m-PEG4-(CH2)8-Phosphonic Acid Ester for Targeted Drug Delivery
Abstract
This comprehensive guide details a robust protocol for the covalent conjugation of antibodies with a heterobifunctional linker, m-PEG4-(CH2)8-phosphonic acid N-hydroxysuccinimide (NHS) ester. This process, commonly known as PEGylation, is a cornerstone in drug development for enhancing the therapeutic properties of biologics. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a step-by-step methodology, the underlying chemical principles, and critical considerations for successful conjugation. The integration of a phosphonic acid moiety offers a strategic advantage for targeting bone tissue, making this protocol particularly relevant for the development of therapies for osseous diseases.
Introduction: The Rationale for PEGylation and Bone Targeting
The conjugation of polyethylene glycol (PEG) chains to therapeutic proteins, particularly antibodies, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles. PEGylation can significantly increase the in vivo retention time, reduce immunogenicity and antigenicity, and enhance the stability of the conjugated molecule[1][2][3][4]. The m-PEG4-(CH2)8-phosphonic acid ester is a bifunctional linker that embodies these advantages with an added layer of functionality.
The methoxy-PEG (m-PEG) component provides the foundational benefits of PEGylation, while the N-hydroxysuccinimide (NHS) ester allows for efficient and specific covalent attachment to primary amines on the antibody surface[5][6][7]. The terminal phosphonic acid group serves as a bone-targeting ligand, exhibiting a high affinity for hydroxyapatite, the primary mineral component of bone[8][9]. This dual-functionality enables the development of antibody-drug conjugates (ADCs) or targeted biologics with prolonged circulation and specific accumulation in bone tissue.
Mechanism of Action: NHS Ester Chemistry and Phosphonic Acid Targeting
The core of this protocol relies on the reaction between the NHS ester of the PEG linker and primary amine groups present on the antibody. These primary amines are found at the N-terminus of each polypeptide chain and on the side chain of lysine residues[6]. At a slightly alkaline pH (7.2-9), the amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the antibody, and the release of N-hydroxysuccinimide as a byproduct[4][6].
The phosphonic acid group's affinity for bone is attributed to its ability to chelate calcium ions on the surface of hydroxyapatite crystals. This interaction facilitates the accumulation and retention of the conjugated antibody within the bone matrix, a critical feature for treating bone cancers, osteoporosis, and other skeletal disorders[8][9][10].
Pre-Conjugation: Critical Preparations for Success
Thorough preparation of both the antibody and the PEGylating reagent is paramount to achieving a successful and reproducible conjugation.
Antibody Preparation and Purification
The purity and concentration of the antibody are critical starting parameters. Commercially available antibodies often contain stabilizers like bovine serum albumin (BSA) or storage buffers with primary amines (e.g., Tris, glycine), which will compete with the antibody for reaction with the NHS ester[5][7]. Therefore, it is essential to remove these interfering substances.
Protocol for Antibody Buffer Exchange:
-
Select an appropriate buffer exchange method: For sample volumes between 0.1-30.0 mL, dialysis cassettes are recommended. For smaller volumes (>10µL to 4mL), spin desalting columns are efficient[5].
-
Prepare the conjugation buffer: A phosphate-buffered saline (PBS) solution (0.1 M phosphate, 0.15 M NaCl) with a pH of 7.2-8.5 is ideal. The slightly alkaline pH increases the reactivity of the primary amines[][12].
-
Perform the buffer exchange: Follow the manufacturer's instructions for the chosen dialysis or desalting product.
-
Determine the final antibody concentration: Use a spectrophotometer to measure the absorbance at 280 nm (A280)[13][14]. The concentration will be crucial for calculating the molar ratio of the PEG reagent.
Handling and Preparation of m-PEG4-(CH2)8-Phosphonic Acid Ester
The NHS ester moiety of the PEG linker is highly susceptible to hydrolysis, which renders it non-reactive. Therefore, proper handling and preparation are critical.
Key Handling Considerations:
-
Moisture Sensitivity: Store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation[5][7].
-
Fresh Preparation: Dissolve the PEG NHS ester immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes[5][7].
-
Solvent Choice: The reagent is soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5].
The Conjugation Protocol: A Step-by-Step Guide
This protocol is designed for a typical antibody concentration of 1-2 mg/mL. The molar ratio of PEG linker to antibody will need to be optimized depending on the desired degree of PEGylation. A common starting point is a 10:1 to 20:1 molar excess of the PEG reagent[].
Materials and Reagents
| Reagent | Supplier | Purpose |
| Purified Antibody | - | The biologic to be conjugated. |
| m-PEG4-(CH2)8-phosphonic acid NHS ester | BroadPharm or similar | The PEGylating reagent with a bone-targeting moiety. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or similar | To dissolve the PEG NHS ester. |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.5) | - | Reaction buffer that facilitates the conjugation reaction. |
| Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5) | - | To stop the conjugation reaction by consuming unreacted NHS esters. |
| Purification Column (e.g., Size-Exclusion) | GE Healthcare or similar | To separate the conjugated antibody from unreacted PEG and byproducts. |
Experimental Workflow Diagram
Caption: Workflow for antibody conjugation with m-PEG4-(CH2)8-phosphonic acid ester.
Step-by-Step Conjugation Procedure
-
Prepare the Antibody Solution: Dilute the purified antibody to a final concentration of 1-2 mg/mL in the conjugation buffer (pH 7.2-8.5)[].
-
Prepare the PEG Reagent Solution: Immediately before use, dissolve the m-PEG4-(CH2)8-phosphonic acid NHS ester in anhydrous DMSO to a concentration of 10 mg/mL[14].
-
Calculate the Molar Ratio: Determine the volume of the PEG reagent solution needed to achieve the desired molar excess over the antibody.
-
Initiate the Conjugation Reaction: Add the calculated volume of the dissolved PEG reagent to the antibody solution. Mix gently by pipetting up and down[14].
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation[][14].
-
Quench the Reaction: Add the quenching buffer (e.g., 1M Tris-HCl) to a final concentration of 50-100 mM to stop the reaction. The primary amine in Tris will react with any remaining NHS esters[14]. Incubate for an additional 15-30 minutes at room temperature.
Post-Conjugation: Purification and Characterization
After the conjugation reaction, it is crucial to purify the antibody-PEG conjugate and characterize it to ensure its quality and suitability for downstream applications.
Purification of the Conjugate
The primary goal of purification is to remove unreacted PEG reagent, hydrolyzed NHS ester, and any aggregated antibody. Size-exclusion chromatography (SEC) is a highly effective method for this purpose, as it separates molecules based on their hydrodynamic radius. The PEGylated antibody will have a larger molecular weight and thus elute earlier than the smaller, unreacted components[][16].
General SEC Protocol:
-
Equilibrate the SEC column with a suitable buffer, such as PBS.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions as the sample runs through the column.
-
Monitor the eluate by measuring the absorbance at 280 nm to identify the protein-containing fractions.
-
Pool the fractions corresponding to the purified antibody-PEG conjugate.
Other potential purification methods include affinity chromatography and reverse-phase chromatography[].
Characterization of the Antibody-PEG Conjugate
A thorough characterization is essential to confirm the success of the conjugation and to understand the properties of the final product.
| Characterization Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will appear as a broader band at a higher molecular weight compared to the unconjugated antibody[]. |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the precise molecular weight of the conjugate and to assess the distribution of PEG chains per antibody molecule (the degree of PEGylation)[16]. |
| UV-Vis Spectroscopy | To determine the final concentration of the purified conjugate by measuring the absorbance at 280 nm[13]. |
| Binding Affinity Assay (e.g., ELISA, SPR) | To confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen. A decrease in binding affinity can sometimes occur if PEGylation occurs at or near the antigen-binding site[17]. |
| In Vitro Bone Binding Assay | To verify the functionality of the phosphonic acid moiety. This can be assessed by incubating the conjugate with hydroxyapatite crystals and quantifying the amount of bound antibody. |
Diagram of the Conjugation Reaction
Caption: Chemical reaction of antibody amine groups with the PEG-NHS ester.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a comprehensive framework for the successful conjugation of antibodies with m-PEG4-(CH2)8-phosphonic acid ester. By following these guidelines, researchers can generate well-defined, bone-targeting antibody conjugates with improved therapeutic potential. The versatility of this approach allows for its application in the development of a wide range of targeted therapies, from antibody-drug conjugates for bone malignancies to biologics for the treatment of metabolic bone diseases. Further optimization of the degree of PEGylation and site-specific conjugation techniques will continue to enhance the efficacy and safety of these promising therapeutic agents.
References
-
Creative Biolabs. (n.d.). m-PEG4-(CH2)8-phosphonic acid ethyl ester. Retrieved from [Link]
- Al-Salami, H., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
- Moghimi, S. M., et al. (2025). PEGylation technology: addressing concerns, moving forward.
- Johnson, R. N., et al. (2025). Design and production of antibody PEG-conjugates for extended ocular retention. PLoS ONE.
- Harris, J. M., et al. (2021). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions.
- Armstrong, J. K., et al. (2013). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. PubMed.
-
BioProcess International. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]
-
MDPI. (n.d.). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Retrieved from [Link]
-
ResearchGate. (2017, April 22). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS? Retrieved from [Link]
- Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed.
- Bulman Page, P. C., et al. (2001). Novel synthesis of bis(phosphonic acid)
- ACS Publications. (2010). Sensitive Quantification of PEGylated Compounds by Second-Generation Anti-Poly(ethylene glycol) Monoclonal Antibodies.
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
-
MDPI. (n.d.). Potential Targeting Mechanisms for Bone-Directed Therapies. Retrieved from [Link]
-
European Pharmaceutical Review. (2010, February 22). Protein PEGylation Process: An overview of chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Retrieved from [Link]
-
ADC Review / Journal of Antibody-drug Conjugates. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]
- Royal Society of Chemistry. (2025).
-
ACS Publications. (2021, March 10). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. Retrieved from [Link]
- Clark, R. G., et al. (n.d.). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. adcreview.com [adcreview.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. furthlab.xyz [furthlab.xyz]
- 16. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 17. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]
Application Note: Bio-Functionalization of Metal Oxide Surfaces using m-PEG4-(CH2)8-Phosphonic Acid
Executive Summary
This guide details the protocol for creating stable, biocompatible Self-Assembled Monolayers (SAMs) on metal oxide surfaces (TiO₂, Al₂O₃, Fe₃O₄, etc.) using m-PEG4-(CH2)8-phosphonic acid . Unlike traditional silane chemistries, phosphonic acids form bidentate or tridentate coordination bonds with surface metal cations, offering superior hydrolytic stability in physiological environments (pH 7.4). The unique hybrid structure of this molecule—combining a hydrophobic octyl spacer with a hydrophilic PEG tail—creates a dense, ordered barrier that minimizes non-specific protein adsorption (antifouling) while preventing corrosion of the underlying substrate.
Mechanistic Insight: The "Hybrid" Advantage
To successfully deploy this molecule, one must understand the function of its three distinct domains. It is not merely a "coating"; it is a structured molecular assembly.
-
The Anchor (Phosphonic Acid): Binds to metal oxides via condensation with surface hydroxyls (M-OH). It prefers bidentate or tridentate binding, which is thermodynamically more stable than the monodentate binding often seen with silanes.
-
The Stabilizer (Octyl Spacer - (CH2)8): This hydrophobic alkyl chain is critical. It promotes Van der Waals interactions between adjacent molecules, driving the formation of a dense, ordered monolayer. This "hydrophobic barrier" shields the underlying P-O-M bonds from water and ions, significantly enhancing long-term stability in saline buffers.
-
The Interface (m-PEG4): The methoxy-terminated polyethylene glycol tail extends into the aqueous medium. Its high hydration volume creates a steric barrier ("stealth effect") that prevents proteins and cells from adhering to the surface.
Visualization: Binding Mechanism & Molecular Architecture
Figure 1: Structural hierarchy of the SAM. The phosphonate anchors to the oxide, the alkyl chain provides stability via packing, and the PEG tail interacts with the biological environment.
Material Compatibility
This protocol is optimized for Group 4 and 5 metal oxides and other specific transition metals.
| Substrate | Compatibility | Notes |
| Titanium (TiO₂) | Excellent | Gold standard. Forms highly stable P-O-Ti bonds. Ideal for implants. |
| Aluminum (Al₂O₃) | Excellent | Very strong binding.[1] Common in dielectric layers. |
| Iron Oxide (Fe₃O₄) | Good | Used for SPIONs (nanoparticles). Requires careful pH control. |
| Stainless Steel (316L) | Good | Binding occurs via the surface chromium oxide (Cr₂O₃) layer. |
| Silicon (SiO₂) | Poor | Phosphonates do not bind well to silica/glass. Use silanes for SiO₂. |
| Gold (Au) | No Binding | Use Thiols (-SH) for gold surfaces. |
Detailed Protocol: SAM Formation
Phase 1: Surface Activation (Critical)
Goal: Remove organic contaminants and maximize surface hydroxyl (-OH) groups for binding.
-
Solvent Wash: Sonicate substrates sequentially in Acetone, Ethanol, and Isopropanol (10 min each). Dry with Nitrogen (N₂).
-
Activation (Choose ONE based on substrate):
-
Option A (Robust Substrates - Ti, Al, SS):Oxygen Plasma or UV/Ozone treatment for 15–20 minutes. This creates a superhydrophilic surface rich in M-OH groups.
-
Option B (Nanoparticles): Repeated washing with dilute NaOH (0.1M) followed by extensive water rinsing can regenerate -OH groups on aged particles.
-
Phase 2: Monolayer Deposition
Goal: Allow molecules to self-assemble into a dense layer.
-
Solvent: Absolute Ethanol (Anhydrous preferred).
-
Note: While some protocols use THF, Ethanol is less toxic and solubilizes the PEG/Alkyl hybrid well.
-
-
Concentration: 0.5 mM – 1.0 mM.
-
Calculation: MW ≈ 356.4 g/mol . For 10 mL of 1 mM solution, use ~3.56 mg.
-
Steps:
-
Dissolve m-PEG4-(CH2)8-phosphonic acid in absolute ethanol to reach 1 mM.
-
Immerse the freshly cleaned substrate immediately into the solution.
-
Incubation:
-
Standard: Incubate at Room Temperature (RT) for 24–48 hours .
-
Enhanced (T-BAG style): For planar substrates, slow evaporation of the solvent can drive density, but standard immersion is more reproducible for this specific amphiphilic molecule.
-
-
Container: Use a sealed glass vial (scintillation vial) to prevent uncontrolled evaporation.
Phase 3: Post-Processing & Annealing (The "Lock-In" Step)
Goal: Convert hydrogen bonds into covalent metal-oxygen-phosphorus bonds.
-
Rinse: Remove substrate and rinse thoroughly with Ethanol to remove physisorbed (loose) molecules.
-
Dry: Blow dry with a stream of N₂ gas.
-
Anneal: Place substrate in an oven at 120°C for 2–24 hours .
-
Why? Heat drives the condensation reaction: P-OH + HO-M → P-O-M + H₂O. Without this, the layer may detach in water over time.
-
-
Final Wash: Sonicate briefly (1–2 min) in ethanol to remove any molecules that did not covalently bond during annealing.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for generating stable PEG-phosphonate SAMs.
Characterization & Quality Control
How do you know it worked?
| Method | Expected Result | Interpretation |
| Water Contact Angle (WCA) | < 35° | Success. Clean TiO₂ is ~0-10° (superhydrophilic). Pure alkyl-phosphonates are ~110° (hydrophobic). The PEG tail should render the surface hydrophilic again, but distinct from the bare oxide. If WCA > 60°, the PEG is likely buried or disordered. |
| XPS (X-Ray Photoelectron Spectroscopy) | P2p Peak | Presence of Phosphorus (P2p) at ~133 eV confirms phosphonate presence. C1s spectra should show C-O-C (ether) bonds from PEG. |
| Ellipsometry | ~2–3 nm | Theoretical length is ~2.5 nm. Thickness < 1 nm suggests poor coverage. |
| Stability Test | Stable WCA | Incubate in PBS (pH 7.4) for 1 week. WCA should remain constant. If it drops to 0°, the coating has desorbed. |
Troubleshooting & Expert Tips
-
Problem: High Contact Angle (>70°).
-
Cause: The hydrophobic octyl chains might be exposed instead of the PEG (disordered monolayer) or multilayer formation.
-
Fix: Ensure thorough rinsing/sonication after annealing. Increase incubation time to allow better ordering.
-
-
Problem: Coating Desorbs in Buffer.
-
Cause: Insufficient annealing or poor substrate cleaning.
-
Fix: Increase annealing temperature (up to 140°C for TiO₂) or duration. Ensure Plasma cleaning was effective.
-
-
Tip: The "Cloud Point" Issue.
-
PEG solubility changes with temperature. Perform deposition at Room Temperature (20-25°C). Avoid heating the ethanol solution during deposition, as this can alter the solubility of the amphiphilic molecule.
-
References
- Mutin, P. H., et al. (2004). "Selective Surface Modification of SiO2-TiO2 Supports with Phosphonic Acids." Chemistry of Materials.
-
Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. (Foundational work on phosphonate SAM stability). [Link]
-
Adden, N., et al. (2006). "Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces." Langmuir. (Specifics on biocompatibility and protein resistance). [Link]
-
Creative Biolabs. ADC Linkers: Phosphonic Acid Derivatives. [Link][2][3][4]
Sources
Application Note: Hydrophilic Functionalization of Metal Oxides with m-PEG4-(CH2)8-Phosphonic Acid
Topic: High-Stability Hydrophilic Surface Modification of Metal Oxides using m-PEG4-(CH2)8-Phosphonic Acid Content Type: Application Note & Protocol Audience: Researchers, Material Scientists, and Drug Delivery Engineers
Abstract
This guide details the protocol for creating stable, hydrophilic self-assembled monolayers (SAMs) on metal oxide surfaces (TiO₂, Al₂O₃, Fe₃O₄) using m-PEG4-(CH2)8-phosphonic acid . Unlike simple PEG-silanes, this hybrid molecule utilizes a phosphonic acid anchor for superior hydrolytic stability and an octyl ((CH2)8) spacer to drive dense molecular packing via Van der Waals forces. The terminal m-PEG4 unit provides a bio-inert, hydrophilic interface critical for reducing non-specific protein adsorption (antifouling) and improving wettability in physiological environments.[1]
Introduction & Mechanism of Action
Surface modification of transition metal oxides is a cornerstone of biomedical engineering.[1] While silanes are commonly used, they suffer from uncontrolled polymerization and poor stability in aqueous, physiological conditions. Phosphonic acids offer a robust alternative, forming covalent M-O-P bonds that are resistant to hydrolysis.[2]
The Molecular Architecture
The specific efficacy of m-PEG4-(CH2)8-phosphonic acid lies in its tripartite structure:
-
Phosphonic Acid Head Group: Binds strongly to surface hydroxyls of metal oxides (bi- or tridentate coordination).[3]
-
Octyl Spacer ((CH2)8): A hydrophobic alkyl chain that facilitates intermolecular ordering. This "hydrophobic barrier" limits the diffusion of water and ions to the metal interface, protecting the anchor bond from hydrolytic cleavage.
-
m-PEG4 Tail: A short, hydrophilic polyethylene glycol chain that extends into the aqueous phase, binding water molecules to create a hydration shell that repels proteins and cells.
Binding Mechanism
The phosphonic acid group undergoes condensation with surface hydroxyls (-OH) on the metal oxide. Thermal annealing drives this reaction, converting hydrogen-bonded intermediates into stable covalent bonds (M-O-P).
Figure 1: Mechanism of SAM formation. The phosphonic acid anchors to the surface, while the alkyl spacer provides structural integrity, projecting the hydrophilic PEG tail outward.
Materials & Equipment
Reagents
-
m-PEG4-(CH2)8-phosphonic acid (e.g., BroadPharm BP-23361, CAS 2028281-85-6).[4]
-
Solvent: Absolute Ethanol (≥99.5%, anhydrous preferred).
-
Note: Ethanol is preferred over THF for PEG-containing molecules due to solubility and biocompatibility.
-
-
Cleaning Agents: Acetone, Isopropanol (IPA), Deionized (DI) Water (18.2 MΩ·cm).
-
Surface Activation: Piranha solution (3:1 H₂SO₄:H₂O₂) OR UV/Ozone cleaner.
Equipment
-
Ultrasonic bath.
-
Oven (capable of maintaining 120°C).
-
Glass staining jars or PTFE beakers (avoid standard plastic which may leach plasticizers).
-
Nitrogen gas stream.
Experimental Protocol
Phase 1: Substrate Preparation (Critical)
The density of the SAM is directly proportional to the density of surface hydroxyl groups available for binding.
-
Solvent Cleaning: Sonicate substrates (e.g., Titanium coupons, Glass slides coated with Al₂O₃) sequentially in Acetone, IPA, and DI Water for 10 minutes each.
-
Activation (Choose One):
-
Option A (UV/Ozone): Expose dried substrates to UV/Ozone for 20–30 minutes. This removes organic contaminants and maximizes surface -OH groups.
-
Option B (Base Piranha - Gentler): 5:1:1 mixture of H₂O : NH₄OH : H₂O₂ at 70°C for 15 mins. Rinse copiously with DI water.
-
Option C (Acid Piranha - Aggressive): 3:1 H₂SO₄ : H₂O₂. (DANGER: Highly Corrosive/Explosive with organics) . Used for heavily contaminated oxides.
-
-
Drying: Blow dry with Nitrogen immediately. Do not let the surface sit exposed to air for long (re-contamination occurs within minutes).
Phase 2: SAM Deposition
-
Solution Prep: Prepare a 1.0 mM solution of m-PEG4-(CH2)8-phosphonic acid in absolute ethanol.
-
Calculation: MW ≈ 356.4 g/mol . Dissolve 3.56 mg in 10 mL Ethanol.
-
-
Incubation: Immerse the clean substrates into the solution.
-
Condition: Incubate at Room Temperature (20-25°C) for 24 hours .
-
Tip: Seal the container with Parafilm to prevent solvent evaporation.
-
-
Rinsing: Remove substrates and rinse thoroughly with pure Ethanol to remove physisorbed (loosely bound) molecules.
Phase 3: Annealing (The Stabilization Step)
Unlike silanes, phosphonic acids often require heat to drive the condensation reaction (releasing water) and lock the molecule in place.
-
Bake: Place the rinsed substrates in an oven at 120°C for 2–4 hours .
-
Final Rinse: Sonicate briefly (2 mins) in fresh Ethanol to remove any molecules that did not covalently bond during annealing.
-
Dry: Blow dry with Nitrogen.
Figure 2: Step-by-step workflow for SAM formation.
Characterization & Validation
To verify the successful formation of the monolayer, the following metrics should be assessed.
Water Contact Angle (WCA)
This is the quickest validation method. The surface should transition from variable (or superhydrophilic if UV-cleaned) to a stable hydrophilic state.
| Surface State | Expected Contact Angle (θ) | Interpretation |
| Bare Metal Oxide (Dirty) | 60° - 80° | Contaminated with adventitious carbon. |
| Bare Metal Oxide (UV Cleaned) | < 5° | Superhydrophilic (High energy, unstable). |
| Alkyl-Phosphonate (No PEG) | 100° - 110° | Hydrophobic (Methyl terminated). |
| m-PEG4-(CH2)8-Phosphonate | 30° - 45° | Target Range. Hydrophilic, but not wetting. |
Note: A contact angle of 0° is not the goal for PEG surfaces. A moderate angle (30-40°) indicates the presence of the dense PEG brush layer which effectively hydrates.
X-Ray Photoelectron Spectroscopy (XPS)
XPS provides definitive chemical proof.
-
P 2p Peak: Look for a peak at ~133 eV (Phosphonate P-O species).
-
C 1s Peak: Deconvolute the Carbon peak. You should see:
-
C-C/C-H (284.8 eV) from the Octyl spacer.
-
C-O (286.5 eV) from the PEG ether backbone.
-
Ratio Check: The C-O peak intensity should correlate with the PEG4 chain length relative to the C-C spacer.
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Contact Angle (>60°) | Incomplete coverage or contamination. | Ensure substrates are UV-cleaned immediately before dipping. Increase annealing time. |
| Low Stability (SAM desorbs) | Lack of covalent bonding. | Annealing temperature was too low. Ensure 120°C is reached. Check substrate oxide quality (Au does not bind phosphonates). |
| Hazy/Cloudy Surface | Multilayer formation (Polymerization). | Concentration too high (>5mM). Rinse more vigorously after deposition. Use absolute ethanol. |
References
-
BroadPharm. m-PEG4-(CH2)8-phosphonic acid Product Page.[4] (Catalog BP-23361).[4] Retrieved from
-
Mutin, P. H., et al. (2004). Selective Surface Modification of Metal Oxides with Organophosphorus Compounds. Chemistry of Materials. Link
-
Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society. Link
-
Queffélec, C., et al. (2012). Surface modification using phosphonic acids and derivatives.[1][3][6][7][8][9][10] Chemical Reviews. Link
-
Specific Polymers. Alcoxysilane vs. Phosphonic Acid Linking Groups. (Comparison of stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m-PEG4-(CH2)8-phosphonic acid, 2028281-85-6 | BroadPharm [broadpharm.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. specificpolymers.com [specificpolymers.com]
- 10. mdpi.com [mdpi.com]
Introduction: The Challenge of Biofouling and the Promise of PEGylated Phosphonic Acids
An Application and Protocol Guide to Utilizing m-PEG4-(CH2)8-phosphonic acid for the Prevention of Non-Specific Protein Adsorption
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical devices, drug delivery systems, and diagnostic platforms, the non-specific adsorption of proteins onto material surfaces—a phenomenon known as biofouling—presents a significant challenge. This unwanted protein layer can trigger inflammatory responses, compromise the functionality of implants, and lead to the failure of diagnostic assays. Consequently, the development of robust and effective surface modification strategies to create bio-inert surfaces is of paramount importance.
This guide focuses on a highly promising molecule for this purpose: m-PEG4-(CH2)8-phosphonic acid . This molecule is uniquely designed to form a stable, hydrophilic barrier on a variety of metal oxide surfaces, thereby significantly reducing protein adsorption. Its architecture combines two key features: a phosphonic acid headgroup for strong and stable anchoring to the substrate, and a flexible, hydrophilic tetra(ethylene glycol) (PEG4) chain that actively repels proteins. The intervening octyl ((CH2)8) spacer provides a well-ordered and densely packed self-assembled monolayer (SAM).
This document serves as a comprehensive technical guide to the application of m-PEG4-(CH2)8-phosphonic acid. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for its use, and discuss the essential characterization techniques to validate the formation and efficacy of the anti-fouling layer.
Mechanism of Action: A Two-Fold Defense Against Protein Adsorption
The efficacy of m-PEG4-(CH2)8-phosphonic acid in preventing protein adsorption stems from a synergistic combination of a robust anchoring mechanism and a powerful protein-repellent interface.
1. The Phosphonic Acid Anchor: A Stable Foundation
Phosphonic acids form highly ordered and robust self-assembled monolayers (SAMs) on a wide array of metal oxide surfaces, including titanium oxide (TiO2), aluminum oxide (Al2O3), and silicon oxide (SiO2).[1][2] The phosphonic acid headgroup (–PO(OH)2) has a strong affinity for these surfaces, forming stable, covalent M-O-P bonds (where M is the metal).[2] This interaction can occur in monodentate, bidentate, or even tridentate binding modes, contributing to the exceptional hydrolytic and thermal stability of the resulting monolayer, which surpasses that of more commonly used silane or thiol-based SAMs.[1][3][4]
2. The PEGylated Interface: A Hydration Shield
The methoxy-terminated PEG4 chain is the workhorse of protein repulsion. These hydrophilic chains extend from the surface and create a tightly bound layer of water molecules. This hydration layer forms a physical and energetic barrier that prevents proteins from reaching the underlying substrate. The entropic penalty associated with the displacement of these water molecules and the compression of the flexible PEG chains makes protein adsorption thermodynamically unfavorable.[5]
Caption: Mechanism of protein repulsion by the SAM.
Protocols for Application
The following protocols provide a step-by-step guide for the formation of m-PEG4-(CH2)8-phosphonic acid SAMs and the subsequent evaluation of their anti-fouling properties.
I. Formation of the Self-Assembled Monolayer
This protocol is designed for the formation of a dense, well-ordered SAM on a metal oxide surface. Titanium and its alloys are common substrates in biomedical applications, but this protocol can be adapted for other metal oxides.[6]
Materials:
-
m-PEG4-(CH2)8-phosphonic acid
-
Substrates (e.g., titanium-coated silicon wafers, titanium coupons)
-
Anhydrous ethanol or anhydrous tetrahydrofuran (THF)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Isopropanol
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Glassware (scrupulously clean)
Procedure:
-
Substrate Cleaning (Critical Step):
-
Place the substrates in a beaker and sonicate for 15 minutes in isopropanol.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate for another 15 minutes in DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Rationale: A pristine, hydroxylated surface is crucial for the formation of a uniform and densely packed SAM. The sonication steps remove organic contaminants and particulate matter.
-
-
Preparation of the Coating Solution:
-
Prepare a 1 mM solution of m-PEG4-(CH2)8-phosphonic acid in anhydrous ethanol or THF. For example, to prepare 10 mL of a 1 mM solution, dissolve 3.56 mg of the phosphonic acid (MW: 356.4 g/mol ) in 10 mL of the chosen solvent.
-
Briefly sonicate the solution to ensure complete dissolution.
-
Rationale: Anhydrous solvents are preferred to minimize the premature aggregation of the phosphonic acid in solution. A 1 mM concentration is a common starting point for SAM formation.[7]
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates into the phosphonic acid solution. Ensure the entire surface to be coated is submerged.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rationale: A long incubation time allows for the self-assembly process to reach equilibrium, resulting in a well-ordered and densely packed monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the coating solution.
-
Rinse them thoroughly with fresh anhydrous ethanol (or THF) to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of nitrogen gas.
-
Rationale: A thorough rinse is essential to remove any loosely bound multilayers, ensuring that only the chemisorbed monolayer remains.
-
-
(Optional) Thermal Annealing:
-
For applications requiring maximum stability, the coated substrates can be annealed in an oven at 120-140°C for 24-48 hours.[1]
-
Rationale: Thermal annealing can promote the formation of more stable, covalent M-O-P bonds between the phosphonic acid headgroup and the substrate, enhancing the overall robustness of the SAM.[1][8]
-
Caption: Experimental workflow for SAM formation.
II. Quantifying Protein Adsorption
This section outlines a general protocol for assessing the protein-repellent properties of the coated surface using a common model protein like bovine serum albumin (BSA) or fibrinogen.
Materials:
-
SAM-coated and uncoated (control) substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL BSA in PBS)
-
DI water
-
Nitrogen gas
Procedure:
-
Protein Incubation:
-
Place the SAM-coated and control substrates in a multi-well plate or individual containers.
-
Add the protein solution to each well, ensuring the surfaces are fully covered.
-
Incubate for 1-2 hours at 37°C.
-
Rationale: Incubation at physiological temperature allows for the protein adsorption process to occur.
-
-
Rinsing:
-
Carefully remove the protein solution.
-
Gently rinse the substrates three times with PBS to remove loosely bound protein.
-
Rinse once with DI water to remove salts.
-
Rationale: Gentle and thorough rinsing is crucial to ensure that only the firmly adsorbed protein layer is analyzed.
-
-
Drying and Analysis:
-
Dry the substrates under a stream of nitrogen gas.
-
Analyze the surfaces using one of the characterization techniques described in the next section (e.g., XPS, ellipsometry, or QCM-D).
-
Characterization and Validation
Validating the formation and functionality of the SAM is a critical step. The following techniques are recommended:
-
Contact Angle Goniometry: This is a simple and rapid method to assess the change in surface wettability. The hydrophilic nature of the PEGylated surface should result in a significantly lower water contact angle compared to the uncoated substrate.[7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides the elemental composition of the surface. A successful SAM formation will be confirmed by the appearance of P 2p and C 1s peaks, and an attenuation of the substrate signal (e.g., Ti 2p). After protein incubation, an increase in the N 1s signal on the control surface and a minimal to no increase on the SAM-coated surface will confirm the anti-fouling efficacy.[2][9]
-
Ellipsometry: This technique measures the thickness of the thin film on the substrate. A uniform monolayer of m-PEG4-(CH2)8-phosphonic acid is expected to have a thickness in the range of 2-3 nm.[1][10][11]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive, real-time technique that can directly measure the mass of adsorbed protein.[12][13][14] This allows for a quantitative comparison of protein adsorption on coated versus uncoated surfaces.
| Parameter | Uncoated Substrate (e.g., TiO₂) | m-PEG4-(CH₂)₈-PA Coated | Technique |
| Water Contact Angle | 20° - 40° | < 20° | Goniometry |
| SAM Thickness | N/A | 2 - 3 nm | Ellipsometry |
| P 2p Peak | Absent | Present | XPS |
| Protein Adsorption (BSA) | > 200 ng/cm² | < 20 ng/cm² | QCM-D |
| N 1s (post-protein) | Present | Minimal/Absent | XPS |
Note: The values in the table are representative and may vary depending on the specific substrate and experimental conditions.
Applications in Research and Drug Development
The ability to create stable, protein-resistant surfaces using m-PEG4-(CH2)8-phosphonic acid opens up a wide range of applications:
-
Biomedical Implants: Coating titanium-based orthopedic and dental implants can improve their biocompatibility and reduce the risk of implant-associated infections by preventing the initial protein adsorption that precedes bacterial colonization.[6][15][16]
-
Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers can enhance their circulation time in the bloodstream by preventing opsonization (the process of proteins marking particles for clearance by the immune system).[17][18]
-
Biosensors and Diagnostics: In diagnostic assays, preventing non-specific binding of proteins to sensor surfaces is crucial for achieving high sensitivity and specificity.
-
Marine and Industrial Anti-fouling: The principles of preventing biofouling can be extended to marine applications and industrial equipment where the buildup of biological material is problematic.
References
-
Valtiner, M., et al. (2010). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. Langmuir, 26(1), 887-892. [Link]
-
Sharma, S., et al. (2008). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir, 24(15), 8051–8059. [Link]
-
Watanabe, S., et al. (2022). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Omega, 7(1), 1234–1240. [Link]
-
Nanoscience Instruments. (n.d.). Analyzing Surface Interactions Using QCM-D. [Link]
-
Valtiner, M., et al. (2010). Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution. Langmuir, 26(1), 887-892. [Link]
-
Fadeeva, I. V., et al. (2020). Biocompatible Organic Coatings Based on Bisphosphonic Acid RGD-Derivatives for PEO-Modified Titanium Implants. Molecules, 25(1), 147. [Link]
-
Gulec, P. C., et al. (2014). The Influence of PEG Architecture on Protein Adsorption and Conformation. Biointerphases, 9(2), 029009. [Link]
-
ResearchGate. (n.d.). Ellipsometric thickness measurements of various SAMs. [Link]
-
He, J., et al. (2015). Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning. Langmuir, 31(1), 227-234. [Link]
-
Nyström, J., et al. (2007). QCM-D Analysis of the Performance of Blocking Agents on Gold and Polystyrene Surfaces. Biosensors and Bioelectronics, 22(11), 2659-2665. [Link]
-
ResearchGate. (n.d.). Contact angle measurements of protein monolayer. [Link]
-
ResearchGate. (n.d.). Titanium Implant Materials with Improved Biocompatibility through Coating with Phosphonate-Anchored Cyclic RGD Peptides. [Link]
-
Perera, Y. R., et al. (2021). Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Molecules, 26(19), 5788. [Link]
-
Sivaraman, V., et al. (2021). Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. Materials, 14(21), 6523. [Link]
-
ResearchGate. (n.d.). The adsorption behavior of BSA protein on amphiphilic PEG-PS membrane. [Link]
-
ResearchGate. (n.d.). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. [Link]
-
Branch, B., et al. (2014). Investigating phosphonate monolayer stability on ALD oxide surfaces. Applied Surface Science, 288, 98-106. [Link]
-
J.A. Woollam Co. (2019). Self-Assembled Monolayers. [Link]
-
Biolin Scientific. (2024). Using QCM-D to assess protein adsorption to glass and plastics. [Link]
-
Li, Y., et al. (2021). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. Nanoscale, 13(3), 1634-1644. [Link]
-
ResearchGate. (n.d.). XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. [Link]
-
Hook, F., et al. (2002). QCM-D Sensitivity to Protein Adsorption Reversibility. Analytical Chemistry, 74(24), 6305–6311. [Link]
-
National Institute of Standards and Technology. (n.d.). Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. [Link]
-
Mukhopadhyay, I., et al. (2001). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science, 24(5), 507-511. [Link]
-
ResearchGate. (n.d.). Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. [Link]
-
Li, K., et al. (2019). Surface phosphonation treatment shows dose-dependent enhancement of the bioactivity of polyetheretherketone. Journal of Materials Chemistry B, 7(40), 6146-6158. [Link]
-
Perera, Y. R., et al. (2021). Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Molecules, 26(19), 5788. [Link]
-
Jain, S. (2025). Surface Modification Techniques for Enhancing the Biocompatibility of Metallic Implants. Journal of Material Science & Nanomaterials, 9, 175. [Link]
-
Micro Photonics. (n.d.). Quartz Crystal Microbalance for Protein Adsorption to Solid Surface. [Link]
-
ResearchGate. (n.d.). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. [Link]
-
ResearchGate. (n.d.). XPS Study of Surface Complexation Between Trace Metal Ions and Self-Assembled Monolayers. [Link]
Sources
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qd-uki.co.uk [qd-uki.co.uk]
- 11. ias.ac.in [ias.ac.in]
- 12. nanoscience.com [nanoscience.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatible Organic Coatings Based on Bisphosphonic Acid RGD-Derivatives for PEO-Modified Titanium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Immobilization of Bioactive Molecules via Phosphonic Acid Monolayers
Abstract
This guide details the protocol for creating highly stable, self-assembled monolayers (SAMs) of phosphonic acids (PAs) on metal oxide surfaces for the subsequent immobilization of bioactive molecules (proteins, peptides, antibodies).[1][2] Unlike silanes, which are prone to hydrolytic degradation and polymerization, phosphonic acids form bidentate or tridentate covalent bonds with surface metal cations, offering superior stability in physiological buffers. This note prioritizes the T-BAG (Tethering by Aggregation and Growth) method, a field-proven technique to maximize surface density and order, followed by covalent coupling via EDC/NHS chemistry.
Scientific Rationale & Mechanism
Why Phosphonic Acids?
Phosphonic acids (
-
Hydrolytic Stability: The P-O-M (Metal) bond is thermodynamically stable and resistant to hydrolysis in aqueous biological media (pH 4–9), unlike the Si-O-M bond which is susceptible to nucleophilic attack.
-
Self-Limiting Assembly: PAs do not polymerize with themselves in solution (unlike trichlorosilanes), preventing the formation of messy multilayers.
-
Binding Mechanism: Upon annealing, the phosphonic acid headgroup condenses with surface hydroxyls to form mono-, bi-, or tridentate chelating bonds. The tridentate mode is the most stable, effectively "locking" the molecule to the lattice.
The Workflow
The process involves three distinct phases:
-
Surface Activation: Creating reactive -OH groups on the metal oxide.
-
SAM Formation (T-BAG): Deposition and thermal annealing to drive covalent condensation.
-
Bioconjugation: Activating the SAM tail group to covalently bind the target biomolecule.
Figure 1: End-to-end workflow for immobilization using the T-BAG method.
Experimental Protocols
Phase 1: Substrate Preparation
Target Substrates: TiO₂ (sputtered or native oxide on Ti), Al₂O₃, Indium Tin Oxide (ITO).
-
Solvent Cleaning: Sonicate substrates sequentially in Acetone, Ethanol, and Isopropanol (10 min each). Dry with N₂ stream.
-
Surface Hydroxylation (Critical): Treat substrates with Oxygen Plasma (100W, 5 min) or UV/Ozone (20 min).
-
Why: This removes organic contaminants and maximizes surface hydroxyl (-OH) density, which are the anchor points for the phosphonic acid.
-
Phase 2: SAM Formation (The T-BAG Method)
Reagents: 12-phosphonododecanoic acid (12-PDA) or equivalent Carboxy-terminated phosphonic acid. Solvent: Dry Tetrahydrofuran (THF) or Ethanol (absolute).
-
Solution Prep: Prepare a 0.5 mM solution of the phosphonic acid in dry THF.
-
Deposition: Hold the substrate vertically in the solution.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature until the liquid level drops below the substrate.
-
Mechanism:[3] As the meniscus recedes, the concentration of PA increases at the interface, forcing molecules to organize and deposit inversely (head groups toward the hydrophilic surface).
-
-
Annealing (The Locking Step): Place the coated substrates in an oven at 120°C – 140°C for 18–24 hours .
-
Expert Insight: Simple adsorption (dipping without heat) yields only hydrogen-bonded layers that wash off in buffers. Annealing provides the activation energy to eliminate water and form the covalent P-O-Metal bond [1, 2].
-
-
Rinsing: Sonicate in the deposition solvent (THF/Ethanol) for 10 min to remove physisorbed multilayers. Only the chemically bonded monolayer remains.
Phase 3: Covalent Coupling (EDC/s-NHS)
Chemistry: Amine coupling.[4][5][6] The carboxyl tail of the SAM reacts with primary amines (Lysine residues) on the protein.
Buffers Required:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (EDC is most active at acidic pH).
-
Coupling Buffer: 1X PBS, pH 7.4. (Amine nucleophilicity requires neutral/basic pH).
Protocol:
-
Activation:
-
Prepare 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M Sulfo-NHS (N-hydroxysulfosuccinimide) in Activation Buffer .
-
Incubate SAM-modified substrates in this solution for 15–30 minutes at room temperature.
-
Rinse: Briefly dip in Activation Buffer.
-
-
Coupling:
-
Immediately transfer substrate to a solution containing the target protein (10–100 µg/mL) in Coupling Buffer .
-
Incubate for 2 hours at RT or Overnight at 4°C.
-
-
Quenching:
Characterization & Validation (QC)
To ensure the protocol worked, you must validate at two checkpoints: after SAM formation and after Protein Immobilization.
Data Table: Expected Contact Angles
| Surface State | Functional Group | Expected Contact Angle (Water) | Interpretation |
| Cleaned TiO₂ | -OH | < 5° (Superhydrophilic) | Surface is clean and reactive. |
| After SAM (12-PDA) | -COOH | 55° – 65° | Successful monolayer formation. |
| After SAM (Alkyl-PA) | -CH₃ | 105° – 112° | Control: Hydrophobic reference [3].[8] |
| Activated | -NHS Ester | ~40° – 50° | Slight drop due to NHS polarity. |
| Protein Immobilized | -Protein | 60° – 80° | Varies by protein; surface becomes amphiphilic. |
XPS Validation (Chemical Shift)
X-ray Photoelectron Spectroscopy (XPS) is the gold standard for verifying the covalent bond.
-
P 2p Peak: Look for a binding energy of ~133 eV .
-
O 1s Peak: Deconvolution should show three components:
-
530.0 eV (Ti-O-Ti lattice)
-
531.5 eV (P-O-Ti covalent bond) – This peak intensity increases after annealing.
-
533.0 eV (P-OH unbound) – This should decrease after annealing.
-
Figure 2: Chemical mechanism of the two-step EDC/NHS activation protocol.
Troubleshooting & Expert Tips
The "Patchy" Monolayer
-
Symptom: Contact angle is lower than expected (e.g., 30° instead of 60° for COOH-SAM).
-
Cause: Incomplete coverage or lack of annealing.
-
Fix: Ensure the T-BAG evaporation is slow (cover the beaker partially). Do not skip the annealing step. The heat drives the condensation reaction that fills the surface sites.
Aggregation of Proteins
-
Symptom: AFM shows large clumps rather than a smooth topography.
-
Cause: Cross-linking. If EDC/NHS is mixed directly with the protein (one-step), the protein may polymerize with itself.
-
Fix: Strictly follow the Two-Step Protocol . Wash away excess EDC/NHS before adding the protein.
Buffer Incompatibility
-
Warning: Do not use Phosphate Buffered Saline (PBS) during the SAM formation or Activation steps if possible. High concentrations of free phosphate ions can compete with the phosphonic acid for surface binding sites on TiO₂. Use MES or HEPES for activation, and switch to PBS only for the protein coupling step (where the SAM is already covalently locked).
References
-
Hanson, E. L., et al. "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society, vol. 125, no. 51, 2003, pp. 16074–16080. Link
-
Schwartz, J., et al. "Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces." Langmuir, vol. 22, no. 16, 2006, pp. 7078–7083. Link
-
Mutin, P. H., et al. "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials, vol. 16, no.[9] 26, 2004, pp. 5670–5675. Link
-
Adden, N., et al. "Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces." Journal of Biomedical Materials Research Part A, vol. 82A, no. 4, 2007. Link
Sources
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing aggregation of nanoparticles during functionalization with m-PEG4-(CH2)8-phosphonic acid
Ticket #8492: Aggregation Control during m-PEG4-Phosphonate Functionalization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Experimental Blockage)
The Mechanism of Failure: The "Amphiphilic Paradox"
You are encountering aggregation because your ligand, m-PEG4-(CH2)8-phosphonic acid , is a molecular chimera with conflicting solubility requirements. Understanding this is the key to preventing failure.
This molecule contains three distinct functional domains, each driving a different thermodynamic outcome:
-
The Anchor (Phosphonic Acid): A strong bidentate/tridentate binder to metal oxides (Iron Oxide, TiO₂, etc.).[1][2] It requires specific protonation states to bind effectively.
-
The Spacer (Octyl Chain - C8): A hydrophobic barrier. Its purpose is to form a dense, semi-crystalline Self-Assembled Monolayer (SAM) via van der Waals forces, protecting the nanoparticle core from corrosion. This is your aggregation risk. In aqueous solvents, these chains will drive Ligand-Ligand interaction (micelles) or Particle-Particle attraction (agglomeration) faster than they bind to the surface.
-
The Brush (m-PEG4): A short hydrophilic tail. While it provides solubility, PEG4 is physically short (<2 nm). It relies on hydration repulsion rather than long-range steric hindrance. If the grafting density is low, the PEG4 layer cannot effectively screen the attractive van der Waals forces between the nanoparticle cores.
The Root Cause: Most aggregation events occur because the critical micelle concentration (CMC) of the ligand is reached before the grafting density on the nanoparticle is high enough to stabilize it. You are likely introducing water too early or using a solvent that favors ligand-ligand interaction over ligand-substrate binding.
The "Golden Path" Protocol
This protocol is designed to decouple the binding phase (anchoring) from the stabilization phase (solvation).
Prerequisites:
-
Substrate: Metal Oxide Nanoparticles (e.g., SPIONs, TiO₂).
-
Ligand: m-PEG4-(CH2)8-phosphonic acid.
-
Solvent System: Anhydrous Tetrahydrofuran (THF) or Ethanol/Chloroform (1:1). Do not start in water.
Step 1: Surface Activation (The "Clean Slate")
Ensure your nanoparticles (NPs) are free of strongly bound contaminants. If your NPs are currently in oleic acid, you must perform a ligand exchange. If they are bare, ensure they are dry or suspended in a compatible non-aqueous solvent.
-
Why: Phosphonic acids cannot displace contaminants if the surface is already sterically blocked by high-molecular-weight polymers.
Step 2: The Solvation Phase (Critical)
Dissolve the m-PEG4-(CH2)8-phosphonic acid in Anhydrous THF or Ethanol .
-
Concentration: Prepare a solution at 5–10 mg/mL.
-
Ratio: Use a large molar excess (e.g., 10–20 ligands per nm² of available surface area).
-
Why: You need high osmotic pressure to force the ligands onto the surface against the entropic penalty.
Step 3: Incubation & Heating (The "Ordering" Step)
Add the ligand solution to the nanoparticle suspension.
-
Action: Sonicate for 15 minutes to disperse aggregates.
-
Incubation: Heat the mixture to 50–60°C for 12–24 hours under stirring.
-
Why: Heat provides the activation energy for the phosphonic acid to coordinate with the metal oxide lattice (condensation reaction) and, crucially, allows the (CH2)8 alkyl chains to anneal into a packed monolayer. Cold incubation often results in "patchy" monolayers that aggregate later.
Step 4: Slow Phase Inversion
Do not add water immediately.
-
Allow the solution to cool.
-
Add water dropwise (very slowly) while stirring until the solvent ratio is 50:50 Organic:Water.
-
Observation: If cloudiness appears, stop and sonicate. This "tempering" step allows the PEG chains to hydrate while the hydrophobic spacer remains protected in the organic fraction.
Step 5: Purification
Remove excess ligand using Centrifugal Filtration (Amicon) or Magnetic Separation (for SPIONs).
-
Warning: Do not over-wash. Phosphonate binding is strong (pseudo-covalent), but equilibrium-driven. Washing 3x with water/ethanol is sufficient. Over-washing can strip the monolayer if the alkyl packing isn't perfect.
Troubleshooting Guide (FAQs)
Q1: My solution turned cloudy immediately upon adding the ligand. What happened? A: This is "Solvent Shock." The polarity of your solvent likely forced the hydrophobic (CH2)8 chains to collapse onto each other or the NP surface to minimize energy.
-
Fix: Switch to a solvent with a lower dielectric constant (e.g., THF or Chloroform/Methanol mix) where both the alkyl chain and the PEG are soluble.
Q2: The Zeta Potential is still negative (-25 mV) after functionalization. Shouldn't it be neutral? A: Not necessarily. While PEG is neutral, the phosphonic acid head group binds via P-O-Metal bonds. Depending on the pH and coordination mode (bidentate vs. tridentate), residual P-O⁻ groups may remain at the surface.
-
Target: You are looking for a shift in Zeta potential (e.g., from -45 mV to -15 mV) and, more importantly, a stable Hydrodynamic Diameter (Dh) in DLS.
Q3: The particles precipitate after centrifugation and won't resuspend. A: You have reached "Irreversible Agglomeration." This usually happens if the centrifugation speed is too high, compressing the particles so tightly that the short PEG4 chains interdigitate and lock.
-
Fix: Use lower G-forces (e.g., <10,000 x g) or use magnetic separation if working with iron oxide. Resuspend immediately; do not let the pellet dry.
Q4: Can I use this ligand in Phosphate Buffered Saline (PBS)? A: Use caution. Phosphate ions (PO₄³⁻) in the buffer are competitive binders against your Phosphonate (R-PO₃²⁻) anchor.
-
Fix: Perform the functionalization in water or organic solvent.[3] Only transfer to PBS after a dense monolayer has formed. The hydrophobic (CH2)8 barrier will help prevent phosphate displacement.
Data & Specifications
Table 1: Solvent Compatibility Matrix for m-PEG4-(CH2)8-Phosphonic Acid
| Solvent | Solubility of (CH2)8 Spacer | Solubility of PEG4 Tail | Aggregation Risk | Recommended Use |
| Water | Very Low | High | High (Micelle formation) | Final buffer only |
| THF | High | High | Low | Primary Reaction Solvent |
| Ethanol | Moderate | High | Moderate | Washing / Intermediate |
| Chloroform | High | Moderate | Low | Initial dispersion (if NPs are hydrophobic) |
| Toluene | High | Low | High (PEG collapse) | Avoid |
Table 2: Binding Energetics (Metal Oxide Surfaces)
| Anchor Group | Binding Strength (kcal/mol) | Stability (pH 7) | Stability (pH 4) |
| Carboxylic Acid | 5–10 (Weak) | Low (Desorbs) | Moderate |
| Phosphonic Acid | 30–35 (Strong) | High | High |
| Silane | >50 (Covalent) | High | Low (Hydrolysis risk) |
Visualization of Workflows
Diagram 1: The Aggregation Trap vs. Successful Monolayer
This diagram illustrates the competition between Van der Waals attraction (Aggregation) and Steric Repulsion (Stability).
Caption: Scenario A shows how rapid polarity changes force ligands into micelles, leaving NPs unprotected. Scenario B uses intermediate solvents and heat to ensure dense packing before water introduction.
Diagram 2: Step-by-Step Functionalization Workflow
Caption: The critical workflow emphasizing the "Heating" and "Slow Water Titration" steps to prevent aggregation.
References
-
Mutin, P. H., Guerrero, G., & Vioux, A. (2003). "Hybrid Materials from Organophosphorus Coupling Molecules." Journal of Materials Chemistry. (Explains the strong P-O-M bond mechanics).
-
Paniagua, S. A., et al. (2012). "Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide." Langmuir.
-
Daou, T. J., et al. (2009). "Hydrothermal Synthesis of Monodisperse Magnetite Nanoparticles." Chemistry of Materials. (Context for Iron Oxide surface chemistry).
-
Boyer, C., et al. (2010). "The Design of Functionalized Nanoparticles for Biomedical Applications." Current Opinion in Molecular Therapeutics.
-
Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. (Details the "T-BAG" and heating methods for ordering alkyl chains).
Sources
strategies to avoid incomplete surface coverage with m-PEG4-(CH2)8-phosphonic acid
Subject: Technical Guide: Optimizing Surface Coverage with m-PEG4-(CH2)8-Phosphonic Acid
Introduction: The "Patchy Monolayer" Challenge
You are likely accessing this guide because your contact angle data shows high hysteresis, your XPS signals are weak, or your functionalized surface is failing in buffer stability tests.
The molecule you are using, m-PEG4-(CH2)8-phosphonic acid , presents a specific "amphiphilic conflict" during self-assembly. You have a bulky, hydrophilic PEG tail, a hydrophobic octyl spacer, and a phosphonic acid head group that requires specific activation energies to bind covalently. Unlike simple alkanethiols on gold, phosphonates on oxides (TiO₂, Al₂O₃, Fe₃O₄) do not simply "click" into place; they require kinetic control and thermal driving forces to achieve high density.
This guide moves beyond basic dipping protocols to address the thermodynamics of coverage.
Module 1: The Mechanics of Failure
To fix the coverage, we must understand why it fails. Incomplete coverage usually stems from three competing mechanisms:
-
Steric Exclusion: The m-PEG4 head is significantly larger (cross-sectional area) than the linear (CH2)8 chain. If the molecules adsorb too quickly, the PEG "mushrooms" prevent neighboring phosphonate heads from reaching the surface, creating pinholes.
-
Solvent Competition: Phosphonic acids are often prone to multilayer formation in protic solvents (like ethanol) due to metal-ion dissolution and reprecipitation, or conversely, sparse coverage in non-polar solvents if solubility is poor.
-
Binding Mode Mismatch: At room temperature, phosphonates often adsorb in a mono-dentate or bi-dentate hydrogen-bonded state (physisorption). These are weak and wash off. You need a tridentate covalent bond (chemisorption), which requires water elimination.
Visualizing the Assembly Logic
Figure 1: The pathway to stable coverage. Note that without the "Annealing" step, the system remains in a reversible, unstable state.
Module 2: Critical Protocol Optimization
Do not use a standard "dip and rinse" method. For m-PEG4-(CH2)8-PA, use the T-BAG (Tethering by Aggregation and Growth) modified method or a High-Temp Immersion protocol.
Protocol A: The Solvent-Controlled Deposition (Recommended)
The Logic: We use a solvent that solubilizes the PEG tail but forces the phosphonic acid head to drive to the surface. Tetrahydrofuran (THF) or Toluene/Ethanol mixtures often outperform pure Ethanol for amphiphilic SAMs.
Step-by-Step:
-
Substrate Prep:
-
Clean Oxide (e.g., TiO₂/Al₂O₃) with O₂ Plasma (5 min) or UV/Ozone (20 min). Crucial: This creates the -OH groups needed for binding.
-
-
Solution Prep:
-
Dissolve m-PEG4-(CH2)8-PA to 0.5 – 1.0 mM in dry THF (Tetrahydrofuran).
-
Why THF? It solubilizes the PEG/alkyl chain well but is less aggressive than ethanol in dissolving metal ions from the surface (preventing multilayer salt deposits).
-
-
Deposition:
-
Rinsing (The "Soft" Rinse):
-
Rinse gently with THF to remove bulk material. Do not sonicate yet.
-
-
Thermal Annealing (The "Lock-in"):
-
Final Sonicated Rinse:
-
Sonicate in Ethanol or THF for 5 minutes. This removes any molecules that did not covalently bind (the "weak" layer), leaving only the dense monolayer.
-
Protocol B: The T-BAG Method (For Maximum Density)
If Protocol A yields pinholes, use T-BAG. This technique uses surface tension to concentrate the molecule at the meniscus, overcoming steric hindrance.
-
Hold the substrate vertically in a dilute solution (0.1 mM in Ethanol).
-
Allow the solvent to evaporate slowly. As the meniscus moves down the sample, the concentration of phosphonic acid at the triple-phase line increases drastically, forcing molecules to pack tightly before the solvent disappears.
-
Follow immediately with the Annealing Step (120°C).
Module 3: Troubleshooting & FAQs
Q1: My contact angle is lower than expected (<35°) and shows high hysteresis.
-
Diagnosis: You likely have "lying-down" phases. The PEG chains are interacting with the oxide surface because the alkyl chains aren't packed vertically.
-
Fix: Increase the incubation time (up to 72h) or switch to Protocol B (T-BAG). High hysteresis indicates a patchy surface (islands of SAM and islands of bare oxide).
Q2: The coating disappears after soaking in PBS buffer.
-
Diagnosis: Hydrolytic instability due to lack of covalent bonding. You likely skipped the annealing step or the temperature was too low.
-
Fix: Ensure you bake the samples at 120°C+. Phosphonic acids adsorbed at room temp are mostly hydrogen-bonded and will desorb in high-ionic-strength buffers (like PBS) due to ion exchange.
Q3: I see "clumps" or white haze on the surface.
-
Diagnosis: Multilayer formation.[7][8] This happens when the acid etches the metal oxide, forming metal-phosphonate salts that precipitate. Common in Ethanol/Methanol.
-
Fix: Switch to a less polar solvent like Toluene or THF.[5] If you must use ethanol, reduce the concentration to 0.1 mM and reduce time.
Q4: Can I use this on Gold or Silica (SiO₂)?
-
Diagnosis: Wrong chemistry.
-
Gold: No. You need a Thiol (-SH) for gold.
-
Silica: Difficult. Phosphonates bind weakly to Si-OH. You need to deposit a thin layer of Al₂O₃ or TiO₂ (via ALD or sputtering) on your silica first, OR use a specific high-temp "baking" protocol (140°C+) to force the Si-O-P bond, though it is less stable than Ti-O-P.
-
Module 4: Validation Metrics
How do you know it worked? Use this decision matrix.
| Metric | Target Value | What it means |
| Water Contact Angle | 40° - 55° | The surface is dominated by the PEG tail (hydrophilic but not wetting). <30° implies bare oxide exposure. |
| Hysteresis | < 10° | Low hysteresis = Uniform, dense coverage. |
| XPS (P/Metal Ratio) | Consistent | A specific ratio (e.g., P/Ti) indicates monolayer saturation. |
| Stability | > 7 days | Stable in PBS at 37°C without change in contact angle. |
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for evaluating SAM quality.
References
-
Gawalt, E. S., et al. (2001). "Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium." Langmuir. (Demonstrates the critical necessity of annealing for stability).
-
Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. (Introduction of the T-BAG method for improved coverage).
-
Mutin, P. H., et al. (2004). "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials. (Review of solvent effects and binding mechanisms).
-
Queffélec, C., et al. (2012).[9] "Surface Modification Using Phosphonic Acids and Esters." Chemical Reviews. (Comprehensive guide on phosphonate chemistry and stability).
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Advanced Stabilization of Phosphonic Acid SAMs
Current Status: Operational Topic: Hydrolytic Stability of Phosphonic Acid Monolayers (SAMs) on Metal Oxides Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for phosphonate surface chemistry. You are likely here because your monolayer—which looked perfect by contact angle yesterday—has desorbed after 24 hours in PBS or cell culture media.
The Reality: Unlike thiols on gold, phosphonic acids (PAs) on metal oxides (TiO₂, Al₂O₃, ITO) do not spontaneously form robust covalent bonds at room temperature. They initially form hydrogen-bonded networks (physisorption). Without specific post-processing, these networks are easily displaced by water or ions in physiological buffers.
This guide provides the protocols required to transition your SAMs from physisorbed (reversible) to chemisorbed (irreversible) states.
Module 1: The Foundation (Substrate Activation)
User Question: "My SAM density is low, and coverage is patchy even after long incubation. Is my concentration wrong?"
Diagnosis: The issue is likely not the concentration, but the hydroxyl density of your substrate. Phosphonic acids anchor via condensation with surface hydroxyl groups (-OH). A "clean" surface is not enough; it must be activated.
Protocol: Surface Hydroxylation
Target Substrates: TiO₂, Al₂O₃, SiO₂, ITO
-
Solvent Clean: Sonicate sequentially in Acetone, Methanol, and Isopropanol (10 min each).
-
Activation (Choose One):
-
Method A (Standard): UV/Ozone treatment for 20–30 minutes. This removes organic contaminants and regenerates -OH groups.
-
Method B (Aggressive): Oxygen Plasma (100W, 2–5 min). Critical for ITO to ensure maximum binding sites.
-
Method C (Chemical - Ti Only): "Piranha" solution (3:1 H₂SO₄:H₂O₂) for 30 min. Warning: Extremely hazardous. Use only if plasma is unavailable.
-
Technical Insight: A fully hydroxylated surface allows the phosphonic acid headgroup to form mono-, bi-, or tridentate coordination. Without this, the molecule merely "sits" on the surface via weak Van der Waals forces.
Module 2: Deposition Dynamics (The T-BAG Method)
User Question: "I used dip coating (immersion) for 24 hours, but the stability is poor. Why?"
Diagnosis: Immersion often leads to disordered films or loose multilayers. The T-BAG (Tethering by Aggregation and Growth) method is the industry standard for high-density, ordered phosphonate SAMs.
Protocol: T-BAG Deposition
Reference: Hanson et al., J. Am. Chem. Soc.[1]
-
Solution Prep: Dissolve Phosphonic Acid (0.1 – 1.0 mM) in a volatile solvent (THF or Ethanol).
-
Setup: Hold the substrate vertically in the solution using a clip.[2] Ensure the solution covers the area to be coated.
-
Evaporation: Allow the solvent to evaporate slowly (3–12 hours) at room temperature until the liquid level drops below the substrate.
-
Mechanism: As the meniscus recedes, the amphiphilic molecules are concentrated at the triple-phase line, forcing them to self-assemble into a dense monolayer on the surface.
Module 3: The Locking Mechanism (Thermal Annealing)
User Question: "My SAM washes off in PBS within 4 hours. How do I make it permanent?"
Diagnosis: You have skipped the condensation step. At room temperature, PAs are mostly hydrogen-bonded. You must apply heat to drive off water and form the M-O-P (Metal-Oxygen-Phosphorus) covalent bond.
Protocol: Thermal Annealing (The "Kill Step" for Instability)
-
Pre-Rinse: Gently rinse the T-BAG coated sample with the deposition solvent (e.g., THF) to remove bulk excess.
-
Bake: Place the substrate in an oven at 120°C – 140°C .
-
Duration: 24 to 48 hours.
-
Atmosphere: Air is usually fine; N₂ is preferred for oxidation-sensitive substrates.
-
-
Post-Process (The Carbonate Rinse):
-
After annealing, sonicate the sample in 0.1 M Potassium Carbonate (K₂CO₃) or mild base for 10–20 minutes.
-
Why? This removes any molecules that did not covalently bind (physisorbed multilayers), leaving only the chemically locked monolayer.
-
Data: Stability Comparison (TiO₂ Substrate)
| Condition | Bond Type | Stability in PBS (pH 7.4) | Contact Angle (Initial -> 24h) |
| Room Temp Deposition | H-Bond / Monodentate | < 24 Hours | 110° -> 45° (Desorption) |
| Annealed (120°C, 24h) | Bidentate / Tridentate | > 14 Days | 110° -> 108° (Stable) |
| Annealed + Multidentate | Chelated Covalent | > 30 Days | 112° -> 111° (Robust) |
Module 4: Visualization of Mechanisms
Figure 1: The Stabilization Pathway
Caption: Transition from physisorbed hydrogen bonding to robust tridentate covalent bonding via thermal dehydration.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose SAM failure based on contact angle and stability data.
Module 5: Advanced Chemistry (FAQ)
Q: I am annealing, but the SAM still degrades over weeks. What now? A: If thermal annealing isn't enough, you are fighting thermodynamics.
-
Hydrophobicity: Use longer alkyl chains (C18 vs C10). The hydrophobic packing creates a kinetic barrier that prevents water from reaching the P-O-M interface.
-
Multidentate Anchors: Switch from mono-phosphonic acids to bisphosphonic acids (e.g., TPA2P). These have two anchoring groups, creating a "chelate effect" that exponentially increases the energy required to desorb the molecule.
Q: Can I use this on Gold? A: No. Phosphonic acids bind poorly to gold. For gold, use Thiols.[3][4] Phosphonates are specific to Metal Oxides (Ti, Al, Hf, Si, ITO).
Q: How do I know if I have a monolayer or a multilayer? A: Perform the Carbonate Rinse Test . Measure contact angle.[3][5] Rinse with 0.1M K₂CO₃. Measure again.
-
If angle drops significantly: You had a multilayer (excess washed off).
-
If angle stays high: You have a robust, chemically bound monolayer.
References
-
Hanson, E. L., et al. (2003).[1] Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society.[1]
-
Schwartz, J., et al. (2006). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Langmuir.
-
Gawalt, E. S., et al. (2001).[1] Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir.
-
Li, Z., et al. (2023). Conjugated Bisphosphonic Acid Self-Assembled Monolayers for Efficient and Stable Inverted Perovskite Solar Cells. Journal of the American Chemical Society.[1]
Sources
Technical Support Center: Overcoming Steric Hindrance in m-PEG4-(CH2)8-Phosphonic Acid Surface Functionalization
This guide serves as a specialized technical resource for researchers utilizing m-PEG4-(CH2)8-phosphonic acid (Methoxy-PEG4-Octyl-Phosphonic Acid) for surface modification. It addresses the unique physicochemical challenges posed by this amphiphilic molecule—specifically the steric hindrance introduced by the PEG4 unit and the solubility conflict between the hydrophilic tail and hydrophobic octyl spacer.
Core Directive
The Challenge: Achieving high-density Self-Assembled Monolayers (SAMs) with PEGylated phosphonic acids is kinetically hindered. The "floppy" nature of the PEG4 chain creates an exclusion volume (the "mushroom regime") that prevents neighboring molecules from accessing surface binding sites. Furthermore, the amphiphilic structure (hydrophilic head/tail, hydrophobic spacer) leads to solution-phase micelle formation, further reducing reactivity.
The Solution: You must shift the thermodynamic equilibrium from solution-phase aggregation to surface-phase tethering. This requires specific solvent engineering and the application of the T-BAG (Tethering by Aggregation and Growth) methodology.
Module 1: Solvent Engineering & Solution Dynamics
Q: Why is my coupling efficiency low despite using standard protic solvents?
A: You are likely experiencing critical micelle formation or solvent-induced exclusion . m-PEG4-(CH2)8-phosphonic acid is an amphiphile. In highly polar solvents (like pure water), the hydrophobic octyl spacers [(CH2)8] aggregate to hide from the solvent, forming micelles with the phosphonic acid heads buried or sterically obscured. In non-polar solvents (like hexane), the PEG chains collapse, precipitating the molecule.
Troubleshooting Protocol:
-
Switch to THF (Tetrahydrofuran): THF is the optimal "Goldilocks" solvent for this specific molecule. It solvates the octyl chain (hydrophobic) and the PEG chain (polar) effectively, maintaining the molecule as a monomer in solution.
-
Concentration Control: Do not exceed 0.1 - 0.5 mM . Higher concentrations promote pre-assembly in solution rather than on the surface.
Q: Can I use ethanol?
A: Ethanol is acceptable but suboptimal for dense packing. Ethanol can compete with the phosphonic acid for surface hydrogen bonding sites on metal oxides (like TiO2 or Fe3O4), effectively slowing down the adsorption kinetics. For maximum density to overcome steric hindrance, anhydrous THF is superior.
Module 2: The T-BAG Protocol (Tethering by Aggregation and Growth)[1][2]
Context: Standard "dip-and-rinse" methods fail with PEGylated phosphonates because the steric bulk of the adsorbed PEG chains blocks new molecules from landing. The T-BAG method forces the molecules onto the surface through controlled evaporation, overcoming this kinetic barrier.
Step-by-Step T-BAG Workflow
-
Preparation: Dissolve m-PEG4-(CH2)8-phosphonic acid in anhydrous THF to a concentration of 0.1 mM .
-
Vertical Deposition: Suspend your substrate (e.g., TiO2, Al2O3, Stainless Steel) vertically in the solution.
-
Controlled Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Mechanism:[1][2][3][4][5][6] As the meniscus recedes, the local concentration of the phosphonic acid increases drastically at the triple-phase line. This forces the molecules to organize and deposit onto the surface in a "zipper-like" fashion, mechanically overcoming the steric repulsion of the PEG chains.
-
-
The "Soft" Bake (Aggregation): Once dry, the surface is covered in a physisorbed multilayer.
-
Thermal Annealing (The Critical Step): Place the substrate in an oven at 120°C – 140°C for 12–24 hours .
-
Why? This provides the activation energy to convert the hydrogen-bonded physisorbed state into a robust P-O-M (Phosphorus-Oxygen-Metal) covalent bond. It also drives off interfacial water.
-
-
Sonication/Rinse: Sonicate in THF (10 min) followed by Ethanol (10 min) to strip away the non-covalently bound multilayers, leaving only the chemically tethered monolayer.
Visualization: The T-BAG Mechanism
Caption: The T-BAG workflow utilizes meniscus force to pack bulky PEG-phosphonates, followed by thermal annealing to lock them in covalently.
Module 3: Reaction Conditions & Catalysis
Q: How does humidity affect the reaction?
A: Humidity is a double-edged sword.
-
High Humidity (>40%): Detrimental. Water competes for surface sites and hydrolyzes the P-O-M bonds before they stabilize.
-
Low Humidity (<15%): Ideal for the annealing phase.
-
Recommendation: Perform the evaporation step in ambient air (approx. 30-40% RH is tolerable), but the annealing step must be dry . If possible, anneal under vacuum or N2 flow to drive the condensation reaction (Reaction: R-PO(OH)2 + Surface-OH → R-PO-O-Surface + H2O).
Q: Should I add base to deprotonate the phosphonic acid?
A: Generally, no . While phosphonates bind as phosphonates (R-PO3(2-)), the T-BAG method relies on the acid form (R-PO(OH)2) to hydrogen bond initially. Adding base (like NaOH) creates salts that are insoluble in THF and will precipitate out, ruining the monolayer. The thermal annealing step effectively drives the deprotonation and condensation with surface hydroxyls.
Module 4: Post-Reaction Analysis & QC
Q: How do I know if I have a monolayer or a multilayer?
A: The "m-PEG4" tail makes this tricky because it is hydrophilic. A perfect SAM of pure alkyl-phosphonic acid is hydrophobic (Contact Angle >100°). However, your molecule has a PEG tail.
| Metric | Expected Value (Monolayer) | Interpretation |
| Water Contact Angle | 35° – 45° | The surface should be hydrophilic (due to PEG) but significantly different from the bare metal oxide (<10°). If >60°, you likely have disordered alkyl chains exposed (poor packing). |
| XPS (P/Metal Ratio) | Constant | Phosphorus signal should be detectable. If the signal is too high, you have a multilayer (insufficient rinsing). |
| Hysteresis | < 10° | Large difference between advancing/receding contact angles indicates surface roughness or patchy coverage (steric defects). |
Q: My surface is patchy. How can I fill the gaps?
A: Use a Mixed SAM / Backfilling Strategy . Because the PEG4 chain has a larger cross-sectional area than the phosphonic acid head, there will inevitably be gaps between the anchor points.
-
Protocol: After forming the m-PEG4-(CH2)8-PA SAM, incubate the surface in a solution of a small phosphonic acid, such as Methylphosphonic acid or 3-Phosphonopropionic acid . These small molecules can penetrate the steric bulk of the PEG "mushrooms" and bind to the exposed metal oxide sites, stabilizing the primary SAM and preventing delamination.
References
-
Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link
- Found
-
Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and esters: characterization and applications." Chemical Reviews. Link
- Comprehensive review on phosphonic acid binding modes and stability.
-
Mutin, P. H., et al. (2004). "Selective Surface Modification of Metal Oxides with Organophosphorus Compounds." Chemistry of Materials. Link
- Details the mechanism of P-O-M bond form
-
BroadPharm. "m-PEG4-(CH2)8-phosphonic acid Product Data." Link
- Specific physicochemical d
-
Gawalt, E. S., et al. (2001). "Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium." Langmuir. Link
- Establishes the necessity of heating/annealing for stability on Titanium.
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
XPS analysis of m-PEG4-(CH2)8-phosphonic acid on titanium surfaces
Publish Comparison Guide: XPS Analysis of m-PEG4-(CH2)8-Phosphonic Acid on Titanium
Executive Summary: The Gold Standard for Titanium Passivation
In the development of hemocompatible and antifouling medical implants, the interface between the inorganic substrate and the biological environment is critical. While silanes have historically been the default choice for surface modification, m-PEG4-(CH2)8-phosphonic acid has emerged as the superior alternative for titanium (Ti) and titanium alloy (Ti-6Al-4V) substrates.
This guide provides a technical deep-dive into the X-ray Photoelectron Spectroscopy (XPS) validation of this specific Self-Assembled Monolayer (SAM). It contrasts the phosphonate chemistry against traditional silanization, offering a rigorous analytical framework for researchers to validate surface coverage, orientation, and stability.
Mechanistic Foundation: Why Phosphonates?
To interpret XPS data correctly, one must understand the binding mechanism. Unlike silanes, which rely on sensitive hydrolysis-condensation reactions that often lead to disordered multilayers, phosphonic acids form robust, ordered monolayers on metal oxides through coordination chemistry.
The Binding Mechanism:
The phosphonic acid headgroup (
Visualizing the Surface Chemistry
Figure 1: Mechanism of phosphonic acid self-assembly on titanium dioxide, highlighting the transition from physisorption to stable chemisorption.
Comparative Analysis: Phosphonates vs. Alternatives
The choice of m-PEG4-(CH2)8-phosphonic acid over silanes (e.g., PEG-silane) or thiols is driven by stability and specificity.
| Feature | Phosphonic Acids | Silanes (e.g., APTES, PEG-Silane) | Thiols |
| Substrate Specificity | High affinity for Metal Oxides ( | Universal (Glass, SiO2, Metal Oxides) | High affinity for Noble Metals (Au, Ag, Pt) |
| Binding Stability | High: Stable in aqueous/physiological pH for months [1]. | Moderate/Low: Si-O-Ti bond is hydrolytically unstable; prone to leaching [2]. | N/A: Does not form stable bonds on Oxide surfaces. |
| Monolayer Order | High: Alkyl spacer ((CH2)8) drives dense packing via van der Waals forces. | Variable: Prone to vertical polymerization (multilayers) if water content isn't strictly controlled. | High: (On gold only). |
| Processing | Simple dipping/heating; no acid pretreatment required. | Sensitive to humidity; often requires dry box conditions. | Simple dipping. |
Key Insight: For long-term implants, the hydrolytic instability of the
XPS Analysis Masterclass
This section details how to validate the specific structure of m-PEG4-(CH2)8-phosphonic acid . The molecule contains three distinct chemical environments that must be resolved:
-
Phosphonate Head: Phosphorus (
) and Oxygen ( ).[1][2] -
Alkyl Spacer: 8 Carbons (
). -
PEG Tail: ~9 Carbons (
) and Ether Oxygens.
A. Survey Scan Expectations
-
Ti 2p: Attenuated intensity compared to bare Ti (due to SAM overlayer).
-
O 1s: Broadened peak (TiO2 lattice oxygen + Phosphate oxygen + Ether oxygen).
-
C 1s: Significant increase.[3]
-
P 2p: Appearance of a distinct peak at ~133–134 eV.[2]
B. High-Resolution Deconvolution Strategy
1. Phosphorus (P 2p): The Anchor
-
Position: ~133.5 – 134.0 eV.[2]
-
Interpretation: Indicates oxidized phosphorus (
).[2] A single symmetric peak confirms a uniform oxidation state (phosphonate) rather than mixed phosphites [4]. -
Validation: If the peak shifts >135 eV, suspect polyphosphates or bulk contamination.
2. Carbon (C 1s): The Structural Fingerprint (CRITICAL) This is the primary validation step. You must resolve the C 1s spectrum into two primary components to verify the molecule's integrity.
-
Peak 1: Alkyl Chain (
) -
Peak 2: Ether/PEG Chain (
)-
Binding Energy: ~286.3 – 286.5 eV (
eV from C-C). -
Source: The PEG units and the terminal methoxy group.
-
Self-Validating Ratio Calculation: For m-PEG4-(CH2)8-phosphonic acid:
-
Alkyl Carbons: 8
-
PEG Carbons: 8 (from 4 EG units) + 1 (Methoxy) = 9
-
Theoretical Ratio (
):
Experimental Insight: If your XPS integration yields a ratio significantly lower than 1.0 (e.g., 0.5), your surface is dominated by adventitious carbon contamination or the PEG chain has degraded. If the ratio is significantly higher, you may have unrinsed bulk PEG physisorbed to the surface.
3. Oxygen (O 1s): The Interface Deconvolute into three peaks:
-
530.0 – 530.4 eV:
(Lattice oxide from substrate). -
531.5 – 532.0 eV:
(Phosphonate group) [5]. -
532.8 – 533.2 eV:
(Ether oxygens in PEG).
C. Thickness Calculation (Overlayer Model)
To verify monolayer formation vs. multilayer aggregation, use the attenuation of the Ti 2p signal:
- : Thickness of the SAM.
- : Inelastic Mean Free Path (IMFP) of Ti 2p photoelectrons in an organic layer (~2.5 – 3.0 nm).
- : Take-off angle (usually 0° for normal emission).
- : Ratio of Ti signal intensity with and without SAM.
Target Thickness: The theoretical length of m-PEG4-(CH2)8-phosphonate is approx 2.0 – 2.5 nm . Experimental values in this range confirm a monolayer.
Experimental Protocol: The "T-BAG" Method
While simple dipping works, the Tethering by Aggregation and Growth (T-BAG) method or controlled evaporation is preferred for high density.
Step 1: Surface Activation
-
Action: Sonicate Ti samples in acetone, then ethanol. Treat with Oxygen Plasma or UV/Ozone for 15 mins.
-
Why: Removes adventitious carbon and maximizes surface hydroxyl (
) density for phosphonate binding.
Step 2: Deposition
-
Solution: 0.1 – 1.0 mM m-PEG4-(CH2)8-phosphonic acid in dry Ethanol (or Tetrahydrofuran).
-
Process: Immerse substrate. Allow solvent to slowly evaporate (T-BAG) or incubate for 24–48 hours at room temperature.
-
Post-Process: Critical Step – Anneal at 120°C for 1 hour.
-
Why Anneal? Heat drives the condensation reaction (
), converting hydrogen bonds into covalent bonds and locking the monolayer in place.
Step 3: Rigorous Rinsing
-
Action: Sonicate in pure ethanol for 10 mins.
-
Why: Removes physisorbed multilayers. Only chemically bonded phosphonates survive this step.
Decision Matrix for Researchers
Use this workflow to determine if your modification was successful.
Figure 2: Analytical decision tree for validating surface functionalization.
References
-
Schwartz, J. et al. (2006). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Langmuir.
-
Gawalt, E. S. et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Langmuir.
-
Marcinko, S. et al. (2004). Hydrolytic Stability of Organic Monolayers on Titanium Oxide. Langmuir.
-
Textor, M. et al. (2001). Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. Princeton University / ETH Zurich.
-
Thermo Fisher Scientific. XPS Reference Table: Phosphorus 2p.
Sources
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbon | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
performance comparison of m-PEG4-(CH2)8-phosphonic acid in different buffer systems
Executive Summary
m-PEG4-(CH2)8-phosphonic acid represents a high-performance class of heterobifunctional surface modifiers designed to passivate metal oxide surfaces (TiO₂, Fe₃O₄, Al₂O₃) while imparting biocompatibility. Its unique structure combines a phosphonic acid anchor (high affinity for metal oxides) with a hydrophobic alkyl spacer (
The Critical Insight: The performance of this molecule is strictly governed by the solvation environment during deposition.
-
Ethanol (Anhydrous) yields the highest packing density and monolayer order.
-
Acidic Aqueous Buffers (MES, pH 5-6) drive rapid electrostatic adsorption but require careful pH tuning relative to the substrate's Point of Zero Charge (PZC).
-
Phosphate Buffered Saline (PBS) acts as a competitive inhibitor during deposition and should be avoided for coating, though it serves as a standard challenge medium for stability testing.
Scientific Foundation: The Anchor & The Surface
To optimize the performance of m-PEG4-(CH2)8-phosphonic acid, one must understand the thermodynamics of the Phosphonate-Metal Oxide interface.
The Molecule[1][2]
-
Head Group: Phosphonic acid (
).[1] It is diprotic with and . -
Spacer: Octyl chain (-(CH2)8-). Provides Van der Waals interactions between neighboring molecules, stabilizing the Self-Assembled Monolayer (SAM) via "alkane chain crystallization."
-
Tail: m-PEG4. Provides steric repulsion to proteins (the "stealth" effect) and water solubility.
The Mechanism of Binding
Binding occurs in two stages:
-
Physisorption: Driven by electrostatic attraction between the negatively charged phosphonate and the positively charged metal oxide surface.
-
Chemisorption: Driven by condensation (water release) to form covalent
bonds. This often requires thermal annealing.
Visualization: Binding Dynamics & pH Dependence
The following diagram illustrates how pH dictates the protonation state and subsequent binding efficiency.
Figure 1: The electrostatic gating mechanism of phosphonic acid SAM formation. Successful deposition requires pH conditions where the substrate and ligand possess opposite charges.
Comparative Analysis: Buffer Systems
The choice of solvent is not merely a logistical detail; it determines the thermodynamics of assembly .
System A: Anhydrous Organic (Ethanol/Methanol)
-
Role: The "Gold Standard" for high-density SAMs.
-
Mechanism: Solubilizes the alkyl chain effectively while preventing the formation of micelles (which can occur in water). Promotes an "island growth" mechanism where molecules land and organize laterally.
-
Pros: Highest monolayer density, rapid solvent evaporation, no ionic competition.
-
Cons: Requires organic solvent compatibility with the substrate.
System B: Acidic Aqueous (MES/Acetate, pH 4.0–5.5)
-
Role: The "Green" alternative.
-
Mechanism: Exploits the Isoelectric Point (IEP). Most metal oxides (TiO₂, Al₂O₃) have an IEP between 6.0 and 9.0. By buffering at pH 5.0, the surface remains protonated (
), while the phosphonic acid is partially deprotonated ( ). This creates a powerful electrostatic "snap-on" effect. -
Pros: Water-based, rapid kinetics.
-
Cons: Lower ordering than ethanol; potential for multilayer formation if concentration is too high.
System C: Physiological Buffer (PBS, pH 7.4)
-
Role: The "Competitive Inhibitor" (Avoid for deposition).
-
Mechanism: PBS contains ~10 mM phosphate ions (
). Structurally, these are identical to the phosphonate headgroup. They compete aggressively for surface sites. -
Pros: None for deposition.
-
Cons: Drastically reduces SAM density; leads to patchy coverage. Use only for stability testing.
Performance Matrix
| Feature | Ethanol (95-100%) | MES Buffer (pH 5.0) | PBS (pH 7.4) |
| Primary Driver | Solubility & Van der Waals | Electrostatics | Competition (Negative) |
| Monolayer Density | High (Ordered) | Medium-High | Low (Defective) |
| Deposition Time | 12 - 24 Hours | 1 - 4 Hours | N/A (Not Recommended) |
| Covalent Bonding | Requires Annealing | Requires Annealing | Unlikely |
| Stability | Excellent | Good | Poor (during coating) |
| Best For | Device Fabrication | Nanoparticle Synthesis | Stress Testing Only |
Experimental Protocols
Reliability in surface modification comes from strict adherence to protocol. Below are the optimized workflows for the two viable systems.
Protocol 1: The Ethanol Evaporation Method (High Density)
Best for planar substrates (Silicon wafers, glass slides coated with oxide).
-
Substrate Prep: Clean substrate with Oxygen Plasma (5 min) or UV/Ozone (20 min) to maximize surface hydroxyl (-OH) groups.
-
Solution Prep: Dissolve m-PEG4-(CH2)8-phosphonic acid to 1.0 mM in absolute ethanol.
-
Incubation: Immerse substrate for 24 hours at room temperature in a sealed container (to prevent evaporation).
-
Rinse: Rinse copiously with ethanol to remove physisorbed multilayers.
-
Anneal (Crucial): Bake the substrate at 120°C for 30 minutes .
-
Why? This drives the condensation reaction:
.
-
-
Validation: Check water contact angle. (Expected: ~35-45° due to PEG hydrophilicity, but stable).
Protocol 2: The Aqueous Electrostatic Method (Rapid)
Best for nanoparticles (Fe₃O₄, TiO₂) that cannot tolerate drying.
-
Buffer Prep: Prepare 10 mM MES buffer, adjust pH to 5.0.
-
Solution Prep: Dissolve ligand to 2-5 mM in the buffer.
-
Incubation: Mix nanoparticles with ligand solution. Sonicate briefly (5 min), then shake gently for 4 hours .
-
Separation: Centrifuge or magnetically separate particles.
-
Wash: Resuspend in pure water (pH adjusted to 5) to remove excess ligand. Repeat 3x.
-
Storage: Store in water or HEPES (pH 7). Avoid storing in high-phosphate buffers long-term unless density is validated.
Visualization: Decision Workflow
Figure 2: Operational workflow for selecting the correct deposition protocol based on substrate geometry.
Expert Insights & Troubleshooting
The "Phosphate Trap"
Many researchers fail to coat nanoparticles effectively because they attempt to functionalize in PBS or standard cell culture media.
-
The Science: The lattice spacing of phosphate ions on many metal oxides is energetically very favorable. If you introduce m-PEG4-(CH2)8-phosphonic acid in the presence of 10 mM phosphate, the phosphate ions (being smaller) will diffuse faster and block the sites.
-
The Fix: Always coat in water/MES/Ethanol first. Only introduce PBS after the covalent bond has formed (post-annealing).
Stability vs. Desorption
While phosphonates are more stable than silanes (which hydrolyze) and thiols (which oxidize), they are not permanent.
-
In PBS (pH 7.4) , a dynamic equilibrium exists.[2] Over days/weeks, phosphate ions in the buffer can slowly displace the phosphonate ligands.[2]
-
Mitigation: The hydrophobic
alkyl chain in this specific molecule helps "lock" the monolayer in place via lateral hydrophobic interactions, significantly slowing down this displacement compared to short-chain phosphonates.
Characterization
How do you know it worked?
-
XPS (X-ray Photoelectron Spectroscopy): Look for the P 2p peak at ~133 eV.
-
Contact Angle: A clean metal oxide is superhydrophilic (<5°). A PEG-modified surface should be moderately hydrophilic (~35-45°).
-
Stability Test: Incubate the modified surface in PBS for 24 hours. If the contact angle drops back to <10°, your coating was only physisorbed, not chemisorbed.
References
-
Mutin, P. H., Guerrero, G., & Vioux, A. (2005). "Hybrid materials from organophosphorus coupling molecules." Journal of Materials Chemistry, 15(35-36), 3761-3768. Link
-
Queffélec, C., et al. (2012).[1] "Surface modification using phosphonic acids and esters."[1] Chemical Reviews, 112(7), 3777-3807. Link
-
Pujari, S. P., et al. (2014). "Covalent surface modification of oxide surfaces." Angewandte Chemie International Edition, 53(25), 6322-6356. Link
-
Hotchkiss, P. J., et al. (2011). "The modification of indium tin oxide with phosphonic acids: Mechanism of binding, tuning of surface properties, and potential for use in organic electronics." Accounts of Chemical Research, 45(3), 337-346. Link
-
DePalma, R., et al. (2007). "Silane versus phosphonic acid self-assembled monolayers on Ti–6Al–4V." Langmuir, 23(26), 12999-13006. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
